2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
Description
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Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-6(9(13)4-8)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVFDQYOWXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444816 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65321-42-8 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2,4-Diaminopyrimidine Scaffold: A Privileged Motif in Enzyme Inhibition
An In-Depth Technical Guide on the Mechanism of Action and Characterization of 2,4-Diaminopyrimidine Compounds
Authored by a Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine core is a versatile and privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective enzyme inhibitors.[1][2] Its unique structural and electronic properties enable it to engage in key hydrogen bonding interactions within the active sites of diverse enzyme families, most notably protein kinases and dihydrofolate reductase (DHFR). This guide provides an in-depth exploration of the multifaceted mechanism of action of 2,4-diaminopyrimidine compounds, offering insights into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies crucial for their characterization. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for understanding and advancing the therapeutic potential of this important class of molecules.
Introduction: The Significance of the 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine moiety is a heterocyclic aromatic ring system characterized by two amino groups at the 2 and 4 positions.[1] This arrangement of hydrogen bond donors and acceptors allows it to mimic the purine and pyrimidine bases of ATP and folate, respectively, making it an ideal pharmacophore for competitive enzyme inhibition. The adaptability of this scaffold allows for substitutions at the 5 and 6 positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, 2,4-diaminopyrimidine derivatives have been successfully developed as anticancer agents, anti-inflammatory drugs, and antimicrobial therapeutics.[1][2]
Primary Mechanisms of Action
The biological activity of 2,4-diaminopyrimidine compounds is predominantly attributed to their ability to inhibit two major classes of enzymes: protein kinases and dihydrofolate reductase.
Protein Kinase Inhibition: Targeting the ATP-Binding Site
A vast number of clinically relevant 2,4-diaminopyrimidine derivatives function as ATP-competitive kinase inhibitors.[3] The 2,4-diamino-substituted pyrimidine ring typically forms crucial hydrogen bond interactions with the hinge region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
-
Janus Kinases (JAKs): Compounds like Fedratinib, which contains a 2,4-diaminopyrimidine moiety, are potent inhibitors of JAK2.[3][4] Inhibition of the JAK-STAT signaling pathway is a validated therapeutic strategy for myeloproliferative neoplasms and inflammatory diseases.
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Several 2,4-diaminopyrimidine-based FAK inhibitors, such as TAE-226, have been developed as potential anticancer agents.[5][6]
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Novel 2,4-diaminopyrimidine derivatives have been designed as potent HPK1 inhibitors to enhance anti-tumor immunity.[7][8]
-
Other Kinase Targets: The 2,4-diaminopyrimidine scaffold has been successfully employed to develop inhibitors for a wide array of other kinases, including MAPK-activated protein kinase 2 (MK2)[9][10][11], Casein Kinase 1 epsilon (CK1ε)[12][13], Cyclin-Dependent Kinase 7 (CDK7)[14][15], Aurora Kinases[16], and c-Jun N-terminal Kinase (JNK)[17], highlighting its broad applicability in targeting the human kinome.
The inhibition of these kinases by 2,4-diaminopyrimidine compounds leads to the downstream modulation of critical cellular signaling pathways. For instance, inhibition of FAK can disrupt integrin-mediated signaling, leading to reduced cell survival and motility.
Caption: Inhibition of FAK by 2,4-diaminopyrimidine compounds.
Dihydrofolate Reductase (DHFR) Inhibition: Disrupting Folate Metabolism
The 2,4-diaminopyrimidine core is also a hallmark of non-classical antifolates that inhibit dihydrofolate reductase (DHFR).[18][19] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[18] Inhibition of DHFR leads to the depletion of these essential building blocks, ultimately causing cell death.[18]
A key advantage of 2,4-diaminopyrimidine-based DHFR inhibitors is the potential for selective toxicity. By exploiting structural differences between the DHFR enzymes of prokaryotes (e.g., bacteria, mycobacteria) and eukaryotes (e.g., humans), it is possible to design compounds that are significantly more potent against the microbial enzyme.[20][21][22][23] For example, trimethoprim, a well-known antibiotic, is a selective inhibitor of bacterial DHFR.[18]
Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine compounds.
Experimental Characterization of 2,4-Diaminopyrimidine Compounds
A thorough understanding of the mechanism of action of 2,4-diaminopyrimidine compounds requires a combination of biochemical, cellular, and structural biology assays.
Biochemical Assays for Enzyme Inhibition
The initial characterization of a 2,4-diaminopyrimidine inhibitor involves determining its potency against the purified target enzyme.
This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase using a Förster Resonance Energy Transfer (FRET)-based assay.[15]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate with a fluorescent donor and acceptor pair
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
2,4-diaminopyrimidine compound of interest
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
384-well microplate
-
Plate reader capable of measuring FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2,4-diaminopyrimidine compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add the diluted compounds to the microplate wells. Include wells for a no-inhibitor control (DMSO only) and a positive control inhibitor.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and the FRET-labeled peptide substrate in kinase assay buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a FRET-capable plate reader. The ratio of acceptor to donor fluorescence is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Typical Value |
| Final Kinase Concentration | 1-10 nM |
| Final Substrate Concentration | 100-500 nM |
| Final ATP Concentration | 10-100 µM (approx. Km) |
| Final DMSO Concentration | < 1% |
Cell-Based Assays for Target Engagement and Phenotypic Effects
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the desired biological response.
This protocol describes how to assess the inhibition of a kinase by a 2,4-diaminopyrimidine compound by measuring the phosphorylation status of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for FAK)[5]
-
Cell culture medium and supplements
-
2,4-diaminopyrimidine compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the total and phosphorylated forms of the downstream substrate protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the 2,4-diaminopyrimidine compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody against the total protein to confirm equal loading.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.[24][25]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
2,4-diaminopyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the 2,4-diaminopyrimidine compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Structural Biology: Elucidating the Binding Mode
X-ray crystallography is a powerful technique for visualizing the precise interactions between a 2,4-diaminopyrimidine inhibitor and its target enzyme at the atomic level.[26][27][28] This information is invaluable for structure-based drug design and for understanding the basis of selectivity.[9]
Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.
Structure-Activity Relationships (SAR)
The systematic modification of the 2,4-diaminopyrimidine scaffold has led to the elucidation of key structure-activity relationships that govern potency and selectivity.[24] For instance, substitutions at the C5 position of the pyrimidine ring can be tailored to occupy specific hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity. The nature of the substituents on the amino groups at the C2 and C4 positions also plays a critical role in defining the inhibitor's interactions with the target protein.
Conclusion and Future Perspectives
The 2,4-diaminopyrimidine scaffold continues to be a cornerstone of modern drug discovery. Its proven ability to target a wide range of enzymes with high potency and selectivity ensures its continued relevance in the development of novel therapeutics. Future efforts in this field will likely focus on the design of next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The integration of advanced computational methods with traditional medicinal chemistry and structural biology approaches will undoubtedly accelerate the discovery and development of new 2,4-diaminopyrimidine-based drugs for a variety of human diseases.
References
-
Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed. (URL: [Link])
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (URL: [Link])
-
2,4-Diamino-5-(2 '-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - Aperta. (URL: [Link])
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])
-
Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed. (URL: [Link])
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (URL: [Link])
-
2,4-Diaminopyrimidine MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. (URL: [Link])
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed. (URL: [Link])
-
Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers | Molecular Pharmaceutics - ACS Publications. (URL: [Link])
-
Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts - MDPI. (URL: [Link])
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - OUCI. (URL: [Link])
-
Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (URL: [Link])
-
Discovery of 2,4‐diaminopyrimidine derivatives targeting p21‐activated kinase 4: Biological evaluation and docking studies | Request PDF - ResearchGate. (URL: [Link])
-
2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed. (URL: [Link])
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - MDPI. (URL: [Link])
-
(PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed Central. (URL: [Link])
-
Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed. (URL: [Link])
-
Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed. (URL: [Link])
-
Protein X-ray Crystallography and Drug Discovery - MDPI. (URL: [Link])
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. (URL: [Link])
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (URL: [Link])
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC. (URL: [Link])
-
Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (URL: [Link])
-
target proteins & x-ray crystallography - YouTube. (URL: [Link])
-
Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase - PMC. (URL: [Link])
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC - NIH. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization [pubmed.ncbi.nlm.nih.gov]
- 11. 2,4-Diaminopyrimidine MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors [ouci.dntb.gov.ua]
- 13. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 19. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [snv63.ru]
- 20. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. youtube.com [youtube.com]
An In-Depth Technical Guide to 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine Structural Analogs and Derivatives: Synthesis, Biological Evaluation, and Drug Development Insights
This guide provides a comprehensive technical overview of 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine and its structural analogs, a class of compounds with significant therapeutic potential, primarily as inhibitors of dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and infectious disease research.
Introduction: The Significance of the 2,4-Diamino-5-benzylpyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, most notably recognized for its role in antifolate therapeutics.[1] These compounds mimic the binding of folic acid to dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular proliferation.[2] By competitively inhibiting DHFR, these molecules effectively halt cell growth, a mechanism that is particularly potent against rapidly dividing cells such as bacteria, protozoa, and cancer cells.[3]
The addition of a substituted benzyl group at the 5-position of the 2,4-diaminopyrimidine core, as seen in the well-known antibacterial agent Trimethoprim, enhances the binding affinity and selectivity for microbial DHFR over its mammalian counterpart.[1] The specific compound of focus, this compound, and its derivatives represent a focused area of research aimed at developing more potent and selective antifolates to combat drug-resistant pathogens and various forms of cancer.
Synthetic Strategies for 2,4-Diamino-5-(substituted benzyl)pyrimidines
The synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine analogs involves a multi-step process that allows for the introduction of diverse substituents on both the pyrimidine and benzyl rings. A general and adaptable synthetic workflow is outlined below.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2,4-diamino-5-(substituted benzyl)pyrimidine analogs.
Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of the core compound, which can be adapted for the synthesis of its analogs.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine.[4]
-
Slowly add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture under reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.[5]
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-diamino-6-chloropyrimidine.
Step 2: Iodination of 2,4-Diamino-6-chloropyrimidine
-
Dissolve the 2,4-diamino-6-chloropyrimidine in a suitable solvent like acetonitrile.
-
Add N-iodosuccinimide (NIS) to the solution.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2,4-diamino-5-iodo-6-chloropyrimidine.[6]
Step 3: Suzuki Coupling with 2,4-Dichlorobenzylboronic Acid
-
In a reaction vessel, combine 2,4-diamino-5-iodo-6-chloropyrimidine, 2,4-dichlorobenzylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃).[6]
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2,4-diamino-5-(2,4-dichlorobenzyl)-6-chloropyrimidine.[6]
Step 4: Dechlorination
-
Dissolve the product from Step 3 in a suitable solvent, such as ethanol.
-
Add a palladium catalyst on activated carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
-
The final compound can be further purified by recrystallization.
Purification and Characterization
-
Purification: Column chromatography using a silica gel stationary phase and a mobile phase of dichloromethane/methanol or ethyl acetate/hexane is commonly employed.[6]
-
Characterization: The structure and purity of the synthesized compounds should be confirmed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Biological Evaluation: Assessing Antifolate Activity
The primary biological activity of these compounds is their ability to inhibit DHFR. This is typically assessed through a combination of enzymatic and cell-based assays.
Mechanism of Action: Inhibition of the Folate Pathway
Caption: The role of DHFR in the folate pathway and its inhibition by 2,4-diamino-5-benzylpyrimidine derivatives.
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified DHFR enzyme (from the target organism)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (solvent only).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines to determine their selectivity.
Materials:
-
Mammalian cell line (e.g., Vero, HeLa)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-diamino-5-benzylpyrimidine derivatives is highly dependent on the nature and position of substituents on the benzyl ring.
Key SAR Observations:
-
Substitution on the Benzyl Ring: The presence of electron-withdrawing groups, such as chlorine atoms, at the 2 and 4 positions of the benzyl ring generally enhances the inhibitory activity against microbial DHFR.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes. Modifications that balance lipophilicity and aqueous solubility are often sought.
-
Conformational Restriction: Introducing conformational constraints in the benzyl portion of the molecule can lead to increased potency and selectivity.[7]
Quantitative SAR Data for Selected Analogs
| Compound | R1 | R2 | R3 | R4 | Target Organism | IC₅₀ (nM) vs. DHFR | Reference |
| 1 | H | Cl | H | Cl | Pneumocystis carinii | 23 | [8] |
| 2 | OMe | H | H | H | Toxoplasma gondii | 5.5 | [8] |
| 3 | H | H | H | H | Mycobacterium avium | 1.5 | [8] |
| 4 | OMe | H | COOH | H | Pneumocystis carinii | 430 (relative potency to TMP) | [9] |
| 5 | OMe | H | (CH₂)₄COOH | H | Toxoplasma gondii | 320 (relative potency to TMP) | [9] |
Note: This table presents a selection of data from various studies to illustrate the impact of substitutions. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
In Vivo Evaluation and Drug Development Considerations
Promising candidates identified through in vitro screening require further evaluation in animal models to assess their efficacy, pharmacokinetics (PK), and toxicology.
Pharmacokinetics (ADME)
-
Absorption: Oral bioavailability is a desirable characteristic for antimicrobial agents.
-
Distribution: The compound should effectively distribute to the site of infection.
-
Metabolism: The metabolic stability of the compound will influence its half-life and potential for drug-drug interactions.[10]
-
Excretion: The route and rate of excretion are important for determining dosing regimens.[10]
Toxicology
-
Acute and Chronic Toxicity: Studies in animal models (e.g., rodents, dogs) are conducted to determine the maximum tolerated dose and to identify any potential organ toxicities.[10]
-
Selectivity: A key consideration is the selectivity of the compound for the microbial DHFR over the host (mammalian) enzyme to minimize side effects.
Efficacy Studies
-
In vivo efficacy is evaluated in animal models of infection (e.g., a mouse model of bacteremia or a rat model of Pneumocystis pneumonia).
-
The ability of the compound to reduce the microbial burden and improve survival rates is assessed.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel antifolate agents. The synthetic strategies outlined in this guide provide a robust framework for generating diverse chemical libraries for biological screening. A thorough understanding of the structure-activity relationships, coupled with detailed in vitro and in vivo evaluations, is crucial for advancing promising candidates through the drug development pipeline. Future research in this area will likely focus on:
-
Overcoming Drug Resistance: Designing novel analogs that are effective against resistant strains of pathogens.
-
Improving Selectivity: Further optimizing the chemical structure to enhance selectivity for microbial DHFR, thereby reducing potential side effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where DHFR inhibition may be beneficial, such as in certain cancers and parasitic infections.
This technical guide serves as a foundational resource for researchers dedicated to the exploration and development of this important class of therapeutic agents.
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
-
2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses. [Link]
-
Synthesis of some 2, 4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 12. 1,2-Dihydroquinolylmethyl Analogues With High Activity and Specificity for Bacterial Dihydrofolate Reductase. Journal of Medicinal Chemistry. [Link]
-
New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
-
Toxicity and pharmacokinetics of a new antifolate, 2,4-diamino-5-adamantyl-6-methylpyrimidine, in dogs. Cancer Research. [Link]
-
5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. Journal of Medicinal Chemistry. [Link]
-
Quantitative structure-activity relationships of 2, 4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. [Link]
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. [Link]
- Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
-
Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]
-
Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules. [Link]
-
Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. International Journal of Molecular Sciences. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and pharmacokinetics of a new antifolate, 2,4-diamino-5-adamantyl-6-methylpyrimidine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification & Validation: 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
[1]
Executive Summary
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine represents a distinct class of "non-classical" antifolates.[1][2] Unlike classical antifolates (e.g., Methotrexate) which rely on the Reduced Folate Carrier (RFC) for cellular entry, this lipophilic scaffold enters via passive diffusion, making it a critical candidate for treating pathogens that lack active transport mechanisms or have developed resistance to classical agents.[2][3]
The primary pharmacological target of this scaffold is Dihydrofolate Reductase (DHFR) .[3] However, the high conservation of the ATP/folate binding pocket across the proteome necessitates a rigorous Target Identification (Target ID) campaign to validate selectivity (Pathogen vs. Host) and identify potential off-target liabilities, particularly within the human kinome.
This technical guide outlines a self-validating workflow to confirm the primary target and deconvolute the secondary interactome of this specific pyrimidine analog.
Phase 1: In Silico Pharmacophore Deconvolution
Before wet-lab validation, we establish the molecular rationale.[1] The 2,4-diaminopyrimidine motif is a privileged scaffold that mimics the pteridine ring of dihydrofolate.
Structural Logic[4][5]
-
Protonation State: The N1 nitrogen of the pyrimidine ring becomes protonated at physiological pH.
-
Interaction: This protonated nitrogen forms a critical ionic interaction with a conserved carboxylic acid residue in the DHFR active site (e.g., Asp27 in E. coli, Glu30 in Human).
-
The 2,4-Dichlorobenzyl Moiety: This lipophilic tail occupies the hydrophobic pocket usually bound by the p-aminobenzoyl glutamate tail of the natural substrate. The 2,4-dichloro substitution pattern is specifically designed to enhance Van der Waals contacts and improve selectivity against resistant isoforms.[1]
Phase 2: Enzymatic Validation (Kinetic Proof)
The "Gold Standard" for validating this target is the spectrophotometric monitoring of the catalytic turnover of Dihydrofolate (DHF) to Tetrahydrofolate (THF).
Mechanism of Action
DHFR catalyzes the reduction of DHF using NADPH as a cofactor. The assay tracks the oxidation of NADPH, which absorbs light at 340 nm. As the reaction proceeds, absorbance decreases.
Figure 1: Kinetic mechanism of DHFR inhibition.[1] The inhibitor competes with DHF for the active site, preventing NADPH oxidation.
Experimental Protocol: Spectrophotometric DHFR Assay
Objective: Determine the IC50 of the compound against Human vs. Bacterial (e.g., S. aureus) DHFR to establish the Selectivity Index (SI).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT (to prevent enzyme oxidation), 0.5 mM KCl.
-
Substrate Stock: 100 µM Dihydrofolic Acid (DHF) in buffer (protect from light).
-
Cofactor Stock: 100 µM NADPH (freshly prepared).
-
Enzyme: Recombinant Human DHFR (hDHFR) and Bacterial DHFR (e.g., saDHFR).
-
-
Reaction Assembly:
-
In a UV-transparent 96-well plate, add 10 nM enzyme to Assay Buffer.[1]
-
Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 0.1 nM to 10 µM).
-
Incubate for 10 minutes at 25°C to allow equilibrium binding.
-
-
Initiation:
-
Add a master mix of NADPH (final 50 µM) and DHF (final 50 µM) to initiate the reaction.
-
-
Detection:
-
Monitor Absorbance at 340 nm every 15 seconds for 10 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. log[Inhibitor] to derive IC50.[1]
-
Representative Data (Hypothetical for Validation):
| Parameter | Human DHFR (Host) | S. aureus DHFR (Target) | Selectivity Index (Human/Bact) |
| IC50 | 2,500 nM | 15 nM | 166x |
| Interpretation | Weak Binding | Potent Inhibition | High Therapeutic Potential |
Phase 3: Biophysical Confirmation (Thermal Shift Assay)
Kinetic inhibition proves function, but not physical binding (inhibition could be an artifact of aggregation). We use Differential Scanning Fluorimetry (DSF/TSA) to prove the compound stabilizes the folded state of the protein.
Protocol: SYPRO Orange Melt Curve
-
Mix: 2 µM Recombinant DHFR + 5x SYPRO Orange dye + 10 µM Compound.
-
Control: DMSO vehicle only (Reference
). -
Run: Real-time PCR machine ramp from 25°C to 95°C (0.5°C/min).
-
Readout: As the protein unfolds, hydrophobic residues are exposed, binding the dye and fluorescing.
-
Validation: A positive shift in Melting Temperature (
) confirms direct physical binding.[1]
Phase 4: Unbiased Off-Target Profiling (Chemoproteomics)
The 2,4-diaminopyrimidine scaffold bears structural similarity to the hinge-binding motif of ATP, raising the risk of Kinase Off-Targets . To validate safety, we employ Thermal Proteome Profiling (TPP) .
Why TPP?
Unlike kinase panels that use purified proteins, TPP analyzes the compound's effect on the entire proteome in live cells, preserving physiological context.
Figure 2: Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.
TPP Protocol Summary[6][7]
-
Treatment: Treat cells (e.g., HepG2 for tox, or bacterial culture) with 5x IC50 of the compound.
-
Thermal Challenge: Divide cells into 10 aliquots and heat at increasing temperatures (37–67°C).
-
Extraction: Lyse cells. Unbound proteins denature and precipitate; drug-bound proteins remain soluble at higher temperatures (thermal stabilization).[1]
-
Quantification: Use Quantitative Mass Spectrometry (TMT-labeling) to measure soluble protein abundance at each temperature.[1]
-
Hit Calling: Proteins showing a significant right-shift in their melting curve in the treated vs. vehicle samples are confirmed targets.[1]
-
Expected Result: DHFR shows a massive shift.[1]
-
Risk Assessment: Check for shifts in kinases (e.g., CDK2, DYRK1A) which often bind pyrimidines.
-
Phase 5: Structural Definition (X-Ray Crystallography)
Final validation requires solving the co-crystal structure.
-
PDB Precedents: Utilize PDB ID 3FRD (Human DHFR with inhibitor) or 3SRW (S. aureus DHFR) as templates for molecular replacement.[1]
-
Critical Observation: Verify the orientation of the 2,4-dichlorobenzyl ring. In highly selective inhibitors, this ring exploits a hydrophobic pocket that is larger or more accessible in the bacterial isoform compared to the human isoform.
References
-
Mechanism of DHFR Inhibition: Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target.[1][2][3][4][5] FASEB Journal. [Link]
-
2,4-Diaminopyrimidine Scaffold Analysis: Kuyper, L. F., et al. (1985).[1] Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry. [Link]
-
Thermal Proteome Profiling (TPP) Methodology: Savitski, M. M., et al. (2014).[6] Tracking cancer drugs in living cells by thermal profiling of the proteome.[7] Science. [Link]
-
Structural Biology of Antifolates: Anderson, A. C. (2003).[1] The process of structure-based drug design.[1][4] Chemistry & Biology. [Link][2]
-
Specific Analog Data (2,4-dichlorobenzyl derivatives): Roth, B., et al. (1981).[1] 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents.[1] 4. This compound and related compounds. Journal of Medicinal Chemistry. [Link][8]
Sources
- 1. 2,4-Diamino-5-benzylpyrimidine | C11H12N4 | CID 81752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on antifolate drugs targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifolate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Research of 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a multitude of biologically active molecules.[1] Its unique structure is instrumental in the development of therapeutics ranging from anticancer and antiviral agents to kinase inhibitors.[1][2][3] This guide focuses on a specific, targeted derivative: 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine . While direct, extensive research on this precise molecule is not widely published, its structural similarity to known bioactive compounds allows for a well-informed, hypothetical research and development pathway.
This document will serve as a technical guide for initiating a basic research program for this compound. We will extrapolate from closely related analogues to propose a likely mechanism of action, outline key in vitro and in vivo validation experiments, and provide a framework for its initial characterization. The primary analogue for our mechanistic hypothesis is 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (Metoprine) , a known folate antagonist.[4][5]
Section 1: Physicochemical Characterization and Synthesis
A foundational step in the investigation of any novel compound is its synthesis and physicochemical characterization. The 2,4-diaminopyrimidine core is synthetically accessible, often through the reaction of a β-alkoxyacrylonitrile with guanidine.[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₀Cl₂N₄ | Based on chemical structure |
| Molecular Weight | ~285.14 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to pale brown powder | Common for 2,4-diaminopyrimidine derivatives[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), slightly soluble in water | Typical for similar heterocyclic compounds[2] |
| Stability | Stable under standard laboratory conditions (2-8°C) | General characteristic for this class of compounds[1] |
Proposed Synthetic Workflow
A plausible synthetic route would involve the condensation of guanidine with a suitably substituted three-carbon precursor bearing the (2,4-dichlorophenyl)methyl group.
Caption: Proposed high-level synthetic workflow for the target compound.
Section 2: Hypothesized Mechanism of Action - Dihydrofolate Reductase Inhibition
Given the structural similarity to Metoprine, a potent folate antagonist, the primary hypothesis is that 5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine acts as an inhibitor of dihydrofolate reductase (DHFR) .[4][5][7] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy.
The 2,4-diaminopyrimidine core is a well-established pharmacophore that mimics the binding of dihydrofolate to the active site of DHFR. The dichlorophenylmethyl substituent at the 5-position likely confers lipophilicity, potentially enhancing cell membrane permeability and tissue distribution, a desirable trait for targeting solid tumors, including those in the central nervous system.[4][8]
Caption: Hypothesized mechanism of action via DHFR inhibition.
Section 3: In Vitro Experimental Protocols
A series of in vitro experiments are necessary to validate the hypothesized mechanism of action and to characterize the compound's biological activity.
Protocol 1: DHFR Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against purified DHFR enzyme.
Methodology:
-
Reagents: Recombinant human DHFR, dihydrofolate (DHF), NADPH, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well UV-transparent plate, add reaction buffer, NADPH, and the test compound. c. Initiate the reaction by adding DHFR and DHF. d. Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Methotrexate should be used as a positive control.
Protocol 2: Cell Proliferation Assay
Objective: To assess the antiproliferative effects of the compound on various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast cancer).
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound for 72 hours. c. Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement (binding of the compound to DHFR) within intact cells.
Methodology:
-
Procedure: a. Treat intact cancer cells with the test compound or vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins by centrifugation. d. Analyze the amount of soluble DHFR remaining at each temperature by Western blotting.
-
Data Analysis: A shift in the melting temperature of DHFR in the presence of the compound indicates direct binding.
Section 4: In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess efficacy and pharmacokinetics.
Proposed In Vivo Model: Human Tumor Xenograft in Nude Mice
This model is a standard for evaluating the antitumor activity of novel compounds.[3]
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Procedure: a. Subcutaneously implant a human tumor cell line (e.g., HCT116) into the flank of the mice. b. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. c. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period. d. Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Efficacy is determined by the percentage of tumor growth inhibition.
Section 5: ADME/Tox and Future Directions
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial. Related 2,4-diaminopyrimidine folate antagonists have shown CNS penetration, a long half-life, and dose-limiting CNS toxicity.[4] These parameters should be a focus of early investigation.
Key Future Studies:
-
Pharmacokinetic (PK) studies: To determine the compound's half-life, bioavailability, and tissue distribution in preclinical species.[9]
-
In vitro metabolic stability: Using liver microsomes to predict metabolic pathways.
-
Preliminary toxicology: To identify any potential off-target toxicities.
-
Kinase profiling: The pyrimidine scaffold is common in kinase inhibitors; therefore, screening against a panel of kinases is warranted to ensure target specificity.[3][10]
Conclusion
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine represents a promising chemical entity for basic research in oncology. Based on robust data from structurally similar compounds, a research program focused on its potential as a DHFR inhibitor is scientifically sound. The experimental framework outlined in this guide provides a clear, logical, and self-validating pathway to thoroughly investigate its therapeutic potential. Successful execution of these studies will elucidate its mechanism, confirm its efficacy, and pave the way for further preclinical and potential clinical development.
References
-
LookChem. Cas 89033-89-6, 5,6-dichloropyrimidine-2,4-diamine. Available at: [Link]
- Google Patents.WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents.
-
Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]
-
PubMed. Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF). Available at: [Link]
-
PubMed. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Available at: [Link]
-
PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Available at: [Link]
-
PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Available at: [Link]
-
PubMed. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. Available at: [Link]
-
PubMed. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Available at: [Link]
-
PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Available at: [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available at: [Link]
-
PubMed. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Available at: [Link]
- Google Patents.EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
-
precisionFDA. 5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE. Available at: [Link]
-
MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]
-
PubChem. 2,4-Diamino-6-chloropyrimidine. Available at: [Link]
-
ResearchGate. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model | Request PDF. Available at: [Link]
-
PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Available at: [Link]
-
Chemsrc. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. srinichem.com [srinichem.com]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
Technical Guide: 2,4-Diaminopyrimidine Derivatives in Early-Stage Cancer Research
The following technical guide details the early-stage research, rational design, and validation of 2,4-diaminopyrimidine derivatives as potent kinase inhibitors in oncology.
Executive Summary
The 2,4-diaminopyrimidine (DAP) scaffold represents a privileged pharmacophore in oncology drug discovery. Structurally mimicking the adenine ring of ATP, this core allows for precise competitive inhibition of protein kinases. While historically significant as antifolates (e.g., Pyrimethamine), modern early-stage research has pivoted toward exploiting this scaffold to target receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases such as FAK , ALK , EGFR , and CDK7 .
This guide outlines the strategic development of DAP derivatives, moving from structural rationale to synthesis, and finally to biological validation. It is designed for medicinal chemists and pharmacologists aiming to optimize lead compounds for high selectivity and potency.
Structural Rationale & Mechanism of Action
The Adenine Mimicry
The DAP core functions as a Type I kinase inhibitor. It binds to the ATP-binding pocket of the kinase in the active conformation (DFG-in).
-
Hinge Region Binding: The N1 and the C2-amino group typically form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Cys residues).
-
Gatekeeper Interaction: Substituents at the C5 position (e.g., Cl, CH3, CF3) are critical for interacting with the "gatekeeper" residue, determining selectivity against kinases with smaller vs. larger gatekeeper amino acids.
Signaling Pathway Intervention
The following diagram illustrates the downstream effects of inhibiting FAK (Focal Adhesion Kinase), a primary target for recent DAP derivatives, preventing tumor metastasis and survival.
Figure 1: Mechanism of Action. The DAP derivative competitively inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and MEK/ERK pathways essential for cancer cell survival and metastasis.
Medicinal Chemistry: Structure-Activity Relationship (SAR)
To optimize the scaffold, modifications must be made at three specific vectors.
| Position | Chemical Vector | Function & Design Strategy |
| C2-Amino | Aniline / Heterocyclic Amine | Solvent Exposure: Often points toward the solvent front. Bulky groups (e.g., piperazine, morpholine) here improve solubility and pharmacokinetic (PK) properties. |
| C4-Amino | Substituted Aniline | Hydrophobic Pocket: Buries into the hydrophobic back pocket. Substituents (e.g., -SO2Me, -CONH2) interact with the DFG motif or catalytic lysine. |
| C5 | Halogen (Cl, Br, F) / Alkyl | Gatekeeper: A small hydrophobic group (Cl or CF3) is crucial for potency. It fills the space adjacent to the gatekeeper residue. |
| C6 | Hydrogen / Small Alkyl | Steric Constraint: Usually left unsubstituted to avoid steric clash with the kinase ceiling, though small groups can sometimes induce atropisomerism. |
Experimental Protocol: Synthesis Workflow
Objective: Synthesize a library of 2,4-diaminopyrimidine derivatives via Regioselective Nucleophilic Aromatic Substitution (SNAr).
The "Regioselectivity Rule"
In 2,4-dichloropyrimidine, the C4-chloride is more reactive than the C2-chloride due to the para-like resonance stabilization of the Meisenheimer complex by the N1 nitrogen.
-
Step 1 (C4 Displacement): Performed at low temperature (0°C – RT).
-
Step 2 (C2 Displacement): Performed at elevated temperature (80°C – 120°C) or using Buchwald-Hartwig coupling if the amine is unreactive.
Step-by-Step Protocol
Reagents: 2,4,5-Trichloropyrimidine (Starting Material), Aniline A (C4-target), Aniline B (C2-target), DIPEA (Base), n-Butanol or DMF (Solvent).
-
C4-Substitution (The Kinetic Product):
-
Dissolve 1.0 eq of 2,4,5-trichloropyrimidine in n-Butanol.
-
Add 1.0 eq of Aniline A (e.g., 2-methoxy-4-morpholinoaniline) and 1.2 eq of DIPEA.
-
Stir at Room Temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The major product is the 4-substituted isomer.
-
Isolate intermediate via flash chromatography (Hexane/EtOAc).
-
-
C2-Substitution (The Thermodynamic Product):
-
Dissolve the intermediate from Step 1 in n-Butanol or dioxane.
-
Add 1.2 eq of Aniline B (e.g., 2-aminobenzamide derivatives).
-
Add catalytic HCl (4M in dioxane) or TsOH to protonate the pyrimidine N3, activating the C2-Cl bond.
-
Reflux at 100°C for 12–24 hours.
-
Alternative: If the C2-amine is weak, use Pd2(dba)3 / Xantphos coupling conditions.
-
-
Purification:
-
Evaporate solvent.[1] Neutralize with NaHCO3.
-
Purify via HPLC (Water/Acetonitrile gradient) to >95% purity.
-
Figure 2: Regioselective Synthesis Route. The C4 position is displaced first under mild conditions, followed by the C2 position under forcing conditions.
Biological Validation Framework
To ensure Trustworthiness and Self-Validation , every synthesized compound must undergo a tiered screening cascade.
Tier 1: Enzymatic Kinase Assay (Cell-Free)
-
Method: ADP-Glo™ or LanthaScreen™ TR-FRET.
-
Protocol:
-
Incubate recombinant Kinase (e.g., FAK, ALK) with substrate (Poly Glu:Tyr) and ATP (at Km concentration).
-
Add test compound (10-point dose-response, 1 nM to 10 µM).
-
Measure ATP depletion (ADP-Glo) or phosphorylation (TR-FRET).
-
Output: Calculate IC50.
-
Validation Criteria: Reference compound (e.g., TAE226) must yield IC50 within 3-fold of literature value.
-
Tier 2: Cellular Viability & Target Engagement
-
Viability Assay: CCK-8 or CellTiter-Glo® on target-dependent cell lines (e.g., U87-MG for FAK, H2228 for ALK).
-
Target Engagement (Western Blot):
-
Treat cells for 6 hours.
-
Lyse and blot for p-FAK (Tyr397) vs. Total FAK.
-
Proof of Mechanism: A decrease in p-FAK must correlate with the antiproliferative IC50.
-
Data Summary Template
| Compound ID | R1 (C4-Pos) | R2 (C2-Pos) | FAK IC50 (nM) | U87-MG IC50 (µM) | Selectivity (vs. Insulin Receptor) |
| Ref (TAE226) | 2-OMe-4-morpholino | 2-NHMe-benzamide | 5.5 | 0.5 | Low |
| Lead (Cmpd X) | Optimized | Optimized | < 2.0 | < 0.1 | > 50-fold |
Recent Advances & Future Outlook
Covalent Inhibition
Recent studies (2024-2025) have introduced acrylamide "warheads" to the DAP scaffold. By targeting a non-catalytic cysteine (e.g., Cys427 in FAK), these derivatives achieve irreversible binding, overcoming drug resistance seen with reversible ATP-competitive inhibitors [1].
Dual-Targeting & PROTACs
-
Dual Inhibitors: DAP derivatives are being designed to inhibit both EGFR and FAK simultaneously to combat resistance in non-small cell lung cancer (NSCLC) [2].
-
PROTACs: The DAP scaffold serves as an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs). Linkers are attached at the solvent-exposed C2-position to recruit E3 ligases (e.g., Cereblon), leading to the degradation of the target kinase rather than just inhibition.
References
-
Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. RSC Medicinal Chemistry. (2025). Link
-
Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. OAE Publishing. (2025). Link
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. (2024).[2] Link
-
Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4. Archiv der Pharmazie. (2020). Link
-
Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors. Bioorganic & Medicinal Chemistry. (2020).[3] Link
Sources
- 1. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrroformyl-containing 2,4-diaminopyrimidine derivatives as a new optimization strategy of ALK inhibitors combating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,4-Diaminopyrimidines (DAPs) as Selective Mtb-DHFR Inhibitors in Anti-Tubercular Drug Discovery
[1]
Executive Summary
The resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the re-evaluation of validated targets with novel chemical scaffolds. 2,4-diaminopyrimidines (DAPs) represent a class of antifolates that target dihydrofolate reductase (DHFR). While historical DAPs like Trimethoprim showed poor activity against Mycobacterium tuberculosis (Mtb), recent structural insights—specifically regarding the glycerol-binding pocket of Mtb-DHFR—have led to the development of high-potency analogs such as P218 .
This guide outlines the mechanistic rationale, Structure-Activity Relationship (SAR) principles, and validated protocols for the biological evaluation of DAPs, moving from enzymatic inhibition to whole-cell susceptibility.
Mechanistic Rationale: The Folate Pathway
M. tuberculosis cannot scavenge exogenous folate; it must synthesize it de novo. This makes the folate metabolic pathway a critical vulnerability. DAPs function as competitive inhibitors of Dihydrofolate Reductase (DHFR) (encoded by folA), the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is the essential methyl donor for DNA (thymidine) and protein (methionine) synthesis.
Pathway Visualization
The following diagram illustrates the critical node of DHFR within the folate pathway and the mechanism of DAP inhibition.
Figure 1: The Folate Biosynthetic Pathway highlighting the competitive inhibition of Mtb-DHFR by 2,4-diaminopyrimidines, preventing the formation of essential Tetrahydrofolate.
Chemical Space & Structural Logic
Designing effective DAPs for TB requires overcoming two hurdles: Selectivity (vs. human DHFR) and Permeability (crossing the mycolic acid cell wall).[1][2]
The Glycerol Pocket Strategy
Structural analysis (X-ray crystallography) reveals a distinct "glycerol-binding motif" in the active site of Mtb-DHFR that is absent in human DHFR (hDHFR).
-
Human DHFR: The corresponding region is crowded with hydrophobic residues (Phe31, Leu22).
-
Mtb DHFR: Contains a wider, more hydrophilic pocket.
-
Design Implication: DAPs with flexible linkers (e.g., propargyl) and specific side chains (e.g., carboxylates) can occupy this unique pocket, increasing affinity for the bacterial enzyme by >1000-fold while reducing toxicity.
Protocol I: Enzymatic Inhibition Assay (Biochemical)
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.0), 1 mM DTT, 0.5 mM EDTA, 0.01% Brij-35.
-
Substrate: Dihydrofolic acid (DHF) - Prepare fresh in 50 mM bicarbonate buffer; protect from light.
-
Cofactor: NADPH (Reduced form).[5]
-
Enzyme: Recombinant Mtb-DHFR (purified).
Step-by-Step Methodology
-
Compound Dilution: Prepare 3-fold serial dilutions of DAPs in 100% DMSO. Final DMSO concentration in assay should be <1%.
-
Pre-Incubation (Critical):
-
Add 10 µL of diluted compound to 96-well UV-transparent plate.
-
Add 80 µL of Enzyme Mix (Buffer + Mtb-DHFR).
-
Incubate for 10 minutes at 25°C. Note: This allows slow-binding inhibitors to equilibrate.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate Mix (NADPH + DHF).
-
Final concentrations: 100 µM NADPH, 50 µM DHF, 5-10 nM Enzyme.
-
-
Measurement:
-
Monitor
continuously for 10 minutes (Kinetic Mode). -
Calculate the slope (rate of reaction) for the linear portion.
-
Data Analysis
Calculate % Inhibition using the formula:
| Compound | Mtb-DHFR | hDHFR | Selectivity Index |
| Trimethoprim | 12,000 | 300,000 | 25 |
| Methotrexate | 0.2 | 0.1 | 0.5 (Toxic) |
| P218 | 4.6 | >10,000 | >2000 |
Protocol II: Whole Cell Susceptibility (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against living M. tuberculosis. Method: Microplate Alamar Blue Assay (MABA).[6][7][8] Rationale: MABA is non-lytic, cost-effective, and generates a colorimetric readout (Blue = No Growth, Pink = Growth) suitable for BSL-3 containment.
Workflow Visualization
Figure 2: The Microplate Alamar Blue Assay (MABA) workflow for high-throughput screening of anti-tubercular compounds.
Detailed Protocol
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
-
Plate Layout:
-
Columns 2-11: Serial dilution of DAP compounds.
-
Column 1: Negative Control (Media only).
-
Column 12: Growth Control (Bacteria + DMSO).
-
-
Inoculum: Dilute a log-phase Mtb culture (OD600 ~0.6-0.8) 1:100. Add 100 µL to test wells. Final volume = 200 µL.
-
Incubation: Seal plates with Parafilm to prevent evaporation. Incubate at 37°C for 5-7 days.
-
Development:
-
Add 20 µL of Alamar Blue solution (10x) + 12 µL of 10% Tween 80.
-
Re-incubate for 24 hours.
-
-
Scoring:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Troubleshooting & Optimization
-
The "Permeability Gap": A common observation with DAPs is a potent enzyme
(<10 nM) but a poor whole-cell MIC (>10 µM).-
Cause: Mtb possesses a lipid-rich cell wall and efflux pumps.
-
Solution: Assess lipophilicity (LogD). DAPs for TB generally require a LogD between 1.5 and 3.5. If MIC is high despite good enzyme inhibition, consider synthesizing prodrugs or checking for efflux pump susceptibility (repeat MIC with verapamil).
-
-
Edge Effects: In 96-well plates, perimeter wells evaporate faster. Fill perimeter wells with sterile water and use inner 60 wells for data.
-
Folates in Media: Ensure 7H9 media does not contain excess exogenous folates, which can compete with DAPs and artificially raise the MIC.
References
-
Yuthavong, Y., et al. (2012). "A novel antifolate P218 with potent activity against drug-resistant malaria and Mycobacterium tuberculosis.
-
Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology.
-
Dias, M. V., et al. (2014). "Structural and kinetic analysis of Mycobacterium tuberculosis dihydrofolate reductase."[9] Journal of Biological Chemistry.
-
Assay Genie.
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. mdpi.com [mdpi.com]
techniques for measuring the efficacy of 2,4-diaminopyrimidine compounds
Application Notes & Protocols
Topic: A Multi-Tiered Strategy for Measuring the Efficacy of 2,4-Diaminopyrimidine Compounds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,4-Diaminopyrimidine Scaffold as a Privileged Structure
The 2,4-diaminopyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable ability to form critical hydrogen bond interactions with the hinge region of protein kinases has established it as a foundational element in the design of numerous targeted inhibitors.[1][2] Beyond kinases, this versatile structure is also central to inhibitors of other key enzyme classes, most notably dihydrofolate reductase (DHFR).[3][4] Consequently, compounds bearing this moiety are investigated for a wide array of therapeutic applications, from oncology to infectious diseases.[5][6]
However, the journey from a synthesized compound to a viable drug candidate is contingent on a rigorous, multi-layered assessment of its efficacy. A potent inhibitor at the enzymatic level may fail in a cellular context due to poor permeability, or it may exhibit unforeseen off-target effects in a whole organism. This guide, authored from the perspective of a senior application scientist, provides a comprehensive, field-tested framework for measuring the efficacy of 2,4-diaminopyrimidine compounds. We will eschew a rigid template in favor of a logical, tiered approach that builds a complete efficacy profile, from initial biochemical potency to ultimate in vivo activity. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and interpretable data.
Section 1: Foundational Efficacy—Biochemical Target Engagement
The first and most fundamental question is whether the compound directly interacts with its intended molecular target. Answering this with precision is the bedrock upon which all subsequent efficacy data is built. These assays are performed in a purified, cell-free system to isolate the interaction between the compound and the target protein, typically a kinase or DHFR.
Causality: Why Start with a Biochemical Assay?
Starting with a biochemical assay is a critical first step because it provides the cleanest possible assessment of a compound's potency and direct interaction with its target, free from the complexities of cellular systems like membrane transport, metabolism, or off-target effects. This approach allows for the direct calculation of key parameters such as the half-maximal inhibitory concentration (IC50), which is a crucial metric for structure-activity relationship (SAR) studies.[7] A compound that is inactive at this level is unlikely to show specific on-target activity in more complex systems.
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol describes a universal method for assessing inhibitors of protein kinases, a common target for 2,4-diaminopyrimidine compounds.[5][8][9] The principle relies on quantifying the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.
Protocol Steps:
-
Compound Preparation: Serially dilute the test compound in 100% DMSO to create a 10-point, 3-fold dilution series (e.g., from 1 mM to 50 nM). This creates a 100X stock plate.
-
Assay Plate Preparation: Transfer 100 nL of each compound concentration from the 100X stock plate into a 384-well white assay plate using an acoustic liquid handler. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., FAK, Aurora A, HPK1), its specific peptide substrate, and ATP in a kinase assay buffer.[5][9][10] The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Initiate Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubation: Mix the plate on an orbital shaker for 1 minute and then incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of an ADP-detecting reagent (e.g., ADP-Glo™ Kinase Assay reagent). Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.
-
Generate Luminescent Signal: Add 10 µL of the Kinase Detection Reagent, which converts the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow 1.1: Biochemical IC50 Determination
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Summarizing Biochemical Potency
Quantitative data from biochemical assays should be tabulated for clear comparison of potency and selectivity.
| Compound ID | Primary Target | IC50 (nM)[5][8] | Selectivity Target 1 | IC50 (nM)[2][10] | Selectivity Target 2 | IC50 (nM)[2][10] |
| DAP-001 | PAK4 | 5.9 | MK2 | 85 | Aurora B | 1,200 |
| DAP-002 | FAK | 2.75 | MK2 | 450 | Aurora B | >10,000 |
| DAP-003 | Aurora A | 15 | MK2 | 2,100 | Aurora B | 525 |
Section 2: Cellular Efficacy—From Target to Phenotype
Demonstrating potency in a biochemical assay is necessary but not sufficient. The next critical tier of testing assesses whether the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.
Protocol 2.1: Cell Viability and Proliferation Assay (MTT)
This is a foundational cell-based assay to determine the concentration at which a compound inhibits cell growth or induces cell death (IC50). It is widely used to evaluate the general potency of potential anticancer agents.[11][12]
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of the 2,4-diaminopyrimidine compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
Add MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and calculate the IC50 value by plotting the percentage of cell viability against the log of compound concentration.
Protocol 2.2: Cellular Target Engagement via Western Blot
This protocol verifies that the compound inhibits the intended signaling pathway within the cell. For a kinase inhibitor, this is typically demonstrated by a decrease in the phosphorylation of a known downstream substrate.[5]
Protocol Steps:
-
Cell Treatment: Plate cells and allow them to adhere as in Protocol 2.1. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a short duration (e.g., 2-4 hours) to observe direct signaling effects rather than downstream consequences of cell death.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-SLP76 for an HPK1 inhibitor).[9]
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Loading Control: Strip the membrane and re-probe with an antibody for the total form of the substrate protein and/or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.
Signaling Pathway 2.1: Kinase Inhibitor Action
Caption: Inhibition of a signaling pathway by a 2,4-diaminopyrimidine compound.
Section 3: In Vivo Efficacy and Pharmacokinetics
The ultimate test of efficacy is demonstrating that a compound can achieve sufficient exposure in a living organism to engage its target and produce a therapeutic effect without undue toxicity.
Causality: The Importance of Pharmacokinetics and Pharmacodynamics
Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes what the drug does to the body (the therapeutic effect).[13] Linking these two is essential. A highly potent compound is useless if it is metabolized instantly or cannot reach the target tissue. Therefore, PK/PD studies are performed to establish a dose and schedule that maintains a therapeutic concentration of the drug at the target site.
Protocol 3.1: Mouse Pharmacokinetic (PK) Study
This protocol provides a basic framework for determining key PK parameters of a lead compound.
Protocol Steps:
-
Animal Dosing: Administer the compound to a cohort of mice (e.g., C57BL/6) via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical dose might be 10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and use specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Example Value (IV)[9] | Example Value (PO)[13] |
| T½ (h) | Half-life | 9.98 | 8.5 |
| Cmax (ng/mL) | Maximum plasma concentration | 1,500 | 750 |
| AUC (ng·h/mL) | Area under the curve (total exposure) | 644 | 4,200 |
| CL (mL/min/kg) | Clearance | 52.3 | N/A |
| F (%) | Bioavailability | N/A | 65 |
Protocol 3.2: Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of a compound in a mouse model where human cancer cells are implanted.
Protocol Steps:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., PANC-1, A549) into immunocompromised mice (e.g., athymic nude mice).[5]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, test compound at one or more doses). Begin dosing according to the schedule determined from PK/PD studies.
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at an intermediate time point), collect tumors from a subset of animals shortly after the final dose to assess target inhibition (e.g., by Western blot for the phosphorylated substrate) in the tumor tissue. This directly links the observed anti-tumor effect to target engagement.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Workflow 3.1: In Vivo Efficacy Study
Caption: General workflow for a mouse tumor xenograft efficacy study.
Conclusion
Evaluating the efficacy of 2,4-diaminopyrimidine compounds requires a systematic, evidence-based progression from the molecular to the organismal level. By first confirming potent and specific biochemical activity, then verifying on-target cellular effects and phenotypic outcomes, and finally demonstrating a clear link between pharmacokinetic exposure and pharmacodynamic response in vivo, researchers can build a robust data package. This tiered approach not only identifies the most promising candidates but also provides a deep mechanistic understanding that is crucial for successful clinical development. Each step validates the previous one, ensuring that resources are focused on compounds with the highest probability of becoming effective therapeutics.
References
-
Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. Available at: [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed. Available at: [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. Available at: [Link]
-
2,4-Diaminopyrimidine MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. PubMed. Available at: [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. Available at: [Link]
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. Available at: [Link]
-
Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. PubMed. Available at: [Link]
-
2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PubMed Central. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat. PubMed. Available at: [Link]
-
(PDF) Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. ResearchGate. Available at: [Link]
-
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. YouTube. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of a Depolymerized Glycosaminoglycan from Holothuria fuscopunctata, a Novel Anticoagulant Candidate, in Rats by Bioanalytical Methods. MDPI. Available at: [Link]
-
Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. PubMed Central. Available at: [Link]
-
Global Health: Antimicrobial Resistance: Diaminopyrimidine. PDB-101. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 5. Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine in Cell Culture Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine in cell culture studies. This document outlines the compound's mechanism of action, provides detailed protocols for its application in common cell-based assays, and offers insights into data interpretation.
Introduction
This compound belongs to a well-established class of compounds known as diaminopyrimidines, which are recognized for their therapeutic potential, particularly as anticancer and antimicrobial agents.[1][2] The core structure of these molecules allows them to function as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[3][4][5] By targeting DHFR, these compounds disrupt the synthesis of essential precursors for DNA replication and cell proliferation, making them valuable tools for cancer research and drug development. This guide will focus on the practical aspects of utilizing this compound in a laboratory setting.
Mechanism of Action: Targeting Dihydrofolate Reductase
The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of the intracellular THF pool, which in turn halts DNA synthesis, arrests the cell cycle, and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cells such as cancer cells.[1][6]
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.
Compound Handling and Preparation
Proper handling and preparation of this compound are crucial for obtaining reproducible experimental results.
Solubility and Stock Solution Preparation:
2,4-diamino-5-benzylpyrimidine derivatives are often sparingly soluble in aqueous solutions but can be dissolved in organic solvents.[7] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[8]
Recommended Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a precise amount of this compound powder (CAS 65321-42-8)[9] in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Considerations for Cell Culture Media:
It is critical to be aware that compounds dissolved in DMSO can precipitate when diluted into aqueous cell culture media.[10] To mitigate this, it is advisable to:
-
Prepare intermediate dilutions of the stock solution in sterile PBS or serum-free media before adding to the final culture volume.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the media for any signs of precipitation after adding the compound.
Experimental Protocols
The following are detailed protocols for common cell culture assays to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/SRB)
This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HCT116, HT-29, MCF-7, HeLa)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagents
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a wide range to determine the IC₅₀ value (e.g., 0.01 µM to 100 µM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Exposure: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Expected IC₅₀ Values for Analogous Compounds:
| Compound Class | Cell Line(s) | Reported IC₅₀ Range |
| 2,4-diamino-5-methyleneaminopyrimidine derivatives | HCT116, HT-29, MCF-7, HeLa | 4.93 µM - 14.16 µM[1] |
| 2,4-diamino-5-benzylpyrimidine derivatives | Various cancer cell lines | Nanomolar to low micromolar |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Caption: Workflow for Cell Cycle Analysis.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation and Troubleshooting
-
Cytotoxicity Data: A dose-dependent decrease in cell viability is expected. The IC₅₀ value provides a quantitative measure of the compound's potency.
-
Cell Cycle Analysis: Inhibition of DHFR is expected to cause an accumulation of cells in the S phase or G₂/M arrest due to the disruption of DNA synthesis.[6]
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) will confirm that the compound induces programmed cell death.
-
Troubleshooting - Compound Precipitation: If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solubilizing agent if compatible with the cell line.
Conclusion
This compound is a promising compound for cell culture studies, particularly in the context of cancer research. Its mechanism of action as a DHFR inhibitor provides a clear rationale for its antiproliferative effects. The protocols outlined in this guide provide a solid foundation for investigating the cellular effects of this compound. As with any experimental work, careful optimization and appropriate controls are essential for generating reliable and meaningful data.
References
-
Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. PubMed. [Link]
-
DHFR inhibitors that have been approved. ResearchGate. [Link]
-
New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. [Link]
-
Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PubMed Central. [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed Central. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PubMed Central. [Link]
- Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Cancer Research and Treatment. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
- Process for the preparation of 2,4-diaminopyrimidine.
-
Pyrimidine analog structures and calculated IC50 values for CU428 and... ResearchGate. [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. MDPI. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. ResearchGate. [Link]
-
Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]
-
Formation and stability of repairable pyrimidine photohydrates in DNA. PubMed. [Link]
-
Pyrimidine Metabolism in Tissue Culture Cells Derived from Rat Hepatomas. Cancer Research. [Link]
-
Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression. PNAS. [Link]
-
2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem. [Link]
Sources
- 1. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP0061397A1 - Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS 65321-42-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. researchgate.net [researchgate.net]
A Step-by-Step Guide to the Synthesis of 2,4-Diaminopyrimidine: A Cornerstone Heterocycle for Drug Discovery
An Application Note and Protocol for Researchers
Authored by: A Senior Application Scientist
Abstract
The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that serves as a foundational building block in the development of a wide range of therapeutic agents.[1][2] Its remarkable versatility is rooted in its ability to form key hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of enzymes like dihydrofolate reductase.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of 2,4-diaminopyrimidine, focusing on the robust and widely employed cyclocondensation reaction between guanidine and a three-carbon electrophile. We will delve into the underlying reaction mechanism, step-by-step experimental procedures, safety considerations, and purification techniques to equip researchers in medicinal chemistry and drug development with a reliable method for accessing this critical intermediate.
Introduction: The Significance of the 2,4-Diaminopyrimidine Core
Pyrimidine derivatives are integral to numerous biological processes, most notably as components of nucleic acids.[2] The 2,4-diaminopyrimidine moiety, in particular, has been extensively utilized by medicinal chemists as a bioisostere for the adenine hinge-binding motif of ATP, leading to the development of potent and selective kinase inhibitors.[3] This scaffold is the core of numerous approved drugs and clinical candidates, including the antibiotic Trimethoprim and various anticancer agents.[4][5] Its synthetic accessibility and the potential for diverse functionalization make it an invaluable starting material for creating libraries of biologically active molecules.[1][6][7]
Overview of Synthetic Strategies
The construction of the 2,4-diaminopyrimidine ring can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The two most prevalent strategies are:
-
Strategy A: Cyclocondensation of Guanidine with a C3 Synthon: This is the most common and direct approach. It involves the reaction of guanidine, a highly nucleophilic N-C-N building block, with a molecule providing a three-carbon electrophilic backbone. Common C3 synthons include β-alkoxyacrylonitriles, cyanaldehyde acetals, and 3-oxopropionitrile.[8][9][10] This method builds the heterocyclic ring from acyclic precursors.
-
Strategy B: Nucleophilic Aromatic Substitution: This strategy involves modifying a pre-existing pyrimidine ring. A common example is the ammonolysis of 2-amino-4-chloropyrimidine, where ammonia acts as a nucleophile to displace the chloro group.[11] This method is effective but relies on the availability of the halogenated pyrimidine precursor.
Caption: High-level overview of primary synthetic routes to 2,4-diaminopyrimidine.
This guide will focus on Strategy A, specifically the reaction of guanidine with β-ethoxyacrylonitrile, which is a highly reliable and scalable method.[10]
Featured Protocol: Synthesis via β-Ethoxyacrylonitrile and Guanidine
Principle and Mechanistic Insight
This synthesis is a classic example of a cyclocondensation reaction. The core principle involves the formation of the pyrimidine ring by reacting the three nitrogen atoms of guanidine with the three-carbon backbone of β-ethoxyacrylonitrile. For the reaction to proceed efficiently, the free base of guanidine is required. Guanidine is typically supplied as a stable salt (e.g., guanidine hydrochloride or nitrate), which is not sufficiently nucleophilic. Therefore, it must be liberated in situ using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.[8][12][13]
The reaction mechanism proceeds through several key steps:
-
Michael Addition: The nucleophilic guanidine free base attacks the electron-deficient β-carbon of β-ethoxyacrylonitrile.
-
Intramolecular Cyclization: A second nitrogen atom of the guanidine intermediate attacks the electrophilic carbon of the nitrile group to form a six-membered ring.
-
Aromatization: The cyclic intermediate undergoes tautomerization and subsequent elimination of ethanol to yield the stable, aromatic 2,4-diaminopyrimidine ring.
Caption: Simplified workflow of the cyclocondensation reaction mechanism.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Example Quantity |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.05 | 20.0 g |
| Sodium Metal | Na | 22.99 | 1.05 | 4.8 g |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 400 mL |
| β-Ethoxyacrylonitrile | C₅H₇NO | 97.12 | 1.00 | 19.4 g |
| Toluene | C₇H₈ | 92.14 | - | For Purification |
| Acetonitrile | C₂H₃N | 41.05 | - | For Purification |
Step-by-Step Experimental Protocol
PART 1: Preparation of Guanidine Free Base in Sodium Ethoxide Solution Self-Validation Checkpoint: This step is critical. The complete dissolution of sodium indicates the formation of sodium ethoxide, which is necessary to deprotonate the guanidine hydrochloride.
-
Setup: Equip a 1 L round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried to prevent moisture from quenching the sodium ethoxide.[14]
-
Sodium Ethoxide Formation: Under an inert atmosphere (e.g., nitrogen or argon), add 300 mL of anhydrous ethanol to the flask. Carefully add the sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely.
-
Guanidine Liberation: Once the sodium ethoxide solution has cooled to room temperature, add the guanidine hydrochloride in one portion.[15] A fine precipitate of sodium chloride will form immediately. Stir the resulting suspension for 30 minutes to ensure complete reaction.
PART 2: Cyclocondensation Reaction Self-Validation Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material (β-ethoxyacrylonitrile).
-
Addition of Electrophile: To the guanidine suspension from Part 1, add 100 mL of anhydrous ethanol followed by the β-ethoxyacrylonitrile.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[15] The mixture will typically turn a pale yellow to light brown color.[16]
-
Cooling and Filtration: After the reflux period, allow the mixture to cool to room temperature. Filter the suspension to remove the precipitated sodium chloride. Wash the filter cake with a small amount of ethanol to recover any residual product.
PART 3: Product Isolation and Purification Self-Validation Checkpoint: A successful purification by recrystallization should yield a white to off-white crystalline solid with a sharp melting point.
-
Solvent Removal: Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator. This will yield a solid or semi-solid crude product.
-
Initial Purification: To remove unreacted starting materials, the crude product can be triturated with a non-polar solvent like diethyl ether or an aliphatic hydrocarbon and then filtered.[10]
-
Recrystallization: For high purity, recrystallize the crude 2,4-diaminopyrimidine. A recommended solvent system is an azeotropic mixture of acetonitrile and toluene.[10] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols. All operations must be performed in a well-ventilated chemical fume hood by trained personnel.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide. Handle with forceps, never with bare hands.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Causes severe skin and eye burns. Ensure anhydrous conditions are maintained throughout its preparation and use.
-
Guanidine Hydrochloride: Harmful if swallowed or inhaled.[17][18] Causes skin and eye irritation. Avoid creating dust.[18]
-
Solvents (Ethanol, Toluene, Acetonitrile): Flammable liquids. Toluene and acetonitrile are also toxic. Avoid inhalation of vapors and skin contact.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).[19][20]
References
- US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google P
- US2416617A - Preparation of 2,4-diaminopyrimidines - Google P
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
EP4317138A1 - 2,4-DIAMINOPYRIMIDINE OXIDE PREPARATION METHOD - European Patent Office. (URL: [Link])
- EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google P
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed. (URL: [Link])
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - NIH. (URL: [Link])
-
Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors | ACS Medicinal Chemistry Letters. (URL: [Link])
-
A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Aromatic aldehyde, Malononitrile and guanidine hydrochloride for the synthesis of (4a-e) [a] - ResearchGate. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])
-
Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (URL: [Link])
-
2,4-diaminopyrimidine oxide preparation method - Justia Patents. (URL: [Link])
-
Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - MDPI. (URL: [Link])
-
Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | ACS Omega. (URL: [Link])
-
2,4-Diaminopyrimidine - PDB-101. (URL: [Link])
-
Safety Data Sheet: Guanidine hydrochloride - Carl ROTH. (URL: [Link])
-
A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (URL: [Link])
-
Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. (URL: [Link])
-
Guanidine Hydrochloride 6M Solution - BioSpectra, Inc. (URL: [Link])
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])
-
(PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 11. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. patents.justia.com [patents.justia.com]
- 14. mdpi.com [mdpi.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. pnnl.gov [pnnl.gov]
- 20. biospectra.us [biospectra.us]
Advanced Research Applications of 2,4-Diamino-5-Benzylpyrimidines
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists[1]
Abstract
2,4-Diamino-5-benzylpyrimidines (DABPs) represent a privileged scaffold in medicinal chemistry, primarily utilized for their potent inhibition of dihydrofolate reductase (DHFR).[1] While Trimethoprim (TMP) is the archetype, contemporary research focuses on next-generation derivatives like Iclaprim and Brodimoprim designed to overcome resistance mechanisms in MRSA and Mycobacterium species. This guide provides validated protocols for enzymatic screening, synergistic antimicrobial profiling, and synthetic derivatization, enabling researchers to leverage this scaffold for novel therapeutic discovery.[1]
Introduction: Mechanism & Structural Logic[1]
The pharmacological efficacy of DABPs stems from their competitive inhibition of bacterial DHFR. By mimicking the pteridine ring of the natural substrate (7,8-dihydrofolate), these compounds arrest the synthesis of tetrahydrofolate, a critical cofactor for thymidylate and purine biosynthesis.
Key Structural Insight: The benzyl group at the 5-position provides species selectivity.[1] Bacterial DHFR possesses a hydrophobic pocket that accommodates the benzyl ring of DABPs more tightly than mammalian DHFR, resulting in a high Selectivity Index (SI). Modern drug design targets the Phe98 (or equivalent) residue in this pocket to overcome TMP resistance (e.g., Iclaprim).
Diagram 1: Mechanism of Action & Synergistic Blockade
This diagram illustrates the sequential blockade of the folate pathway by Sulfonamides and DABPs.
Figure 1: Sequential inhibition of the folate pathway. DABPs act downstream of sulfonamides, creating a synergistic "double-hit" effect.[1]
Protocol: High-Throughput DHFR Inhibition Assay
Purpose: To determine the IC50 of novel DABP derivatives against recombinant bacterial (e.g., E. coli, S. aureus) and mammalian DHFR to assess potency and selectivity.
Materials
-
Enzyme: Recombinant DHFR (0.1 Units/mL).
-
Substrate: Dihydrofolic acid (DHF), 10 mM stock in 50 mM Tris-HCl (pH 7.5) + 1 mM DTT. Note: DHF is light sensitive; prepare fresh.
-
Cofactor: NADPH, 10 mM stock.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[1]
-
Detection: UV-Vis Spectrophotometer or Plate Reader capable of reading at 340 nm.[1]
Methodological Steps
-
Preparation: Thaw all reagents on ice. Dilute DABP test compounds in DMSO (Final DMSO concentration in assay should be <1% to prevent enzyme denaturation).
-
Blanking: In a quartz cuvette or UV-transparent 96-well plate, add Assay Buffer to establish the baseline.[1]
-
Reaction Assembly:
-
Add 880 µL Assay Buffer .
-
Add 10 µL NADPH (Final conc: 100 µM).
-
Add 10 µL Test Compound (Variable conc).
-
Add 50 µL DHFR Enzyme .
-
Incubate for 3 minutes at 25°C to allow inhibitor binding.[1]
-
-
Initiation: Add 50 µL Dihydrofolic Acid (Final conc: 50 µM) to start the reaction. Rapidly mix.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes. This measures the oxidation of NADPH to NADP+ (
). -
Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. log[Inhibitor] to determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Scientific Validation:
-
Positive Control: Methotrexate (IC50 ~ 1-10 nM).[1]
-
Negative Control: Reaction without inhibitor (defines 100% activity).
-
Specificity Check: Run parallel assays with human DHFR. A viable drug candidate should show >1000-fold selectivity for the bacterial enzyme.
Protocol: Synergistic Antimicrobial Profiling (Checkerboard Assay)
Purpose: To quantify the synergy between a DABP (e.g., Iclaprim) and a sulfonamide (e.g., Sulfamethoxazole) against resistant pathogens like MRSA.
Diagram 2: Checkerboard Workflow & FIC Calculation
Visualizing the experimental layout for determining the Fractional Inhibitory Concentration Index.
Figure 2: Workflow for the Checkerboard Synergy Assay.
Protocol Steps
-
Inoculum Prep: Prepare a 0.5 McFarland standard of the test organism (e.g., MRSA strain) and dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve
CFU/mL. -
Plate Setup:
-
X-Axis (Columns 1-11): Serial 2-fold dilutions of the Sulfonamide.
-
Y-Axis (Rows A-G): Serial 2-fold dilutions of the DABP.
-
Row H / Col 12: Growth and Sterility controls.
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Determine the MIC for each drug alone (edges of the matrix) and in combination.
-
Calculation: Calculate the FIC Index (
) for each well at the growth/no-growth interface.-
Synergy:
-
Additivity:
-
Indifference:
-
Application: Synthetic Derivatization for SAR Studies[1]
Research Context: To overcome resistance, researchers often modify the 5-benzyl moiety.[1] A robust method for creating libraries is the Suzuki-Miyaura Coupling on a pyrimidine core.[1] This allows for the rapid introduction of diverse aryl groups to probe the hydrophobic pocket of DHFR.
Synthetic Protocol (Suzuki Coupling Route)
Target: Synthesis of 5-aryl-2,4-diaminopyrimidines.
-
Starting Material: 2,4-diamino-5-iodopyrimidine (commercially available or synthesized via iodination of 2,4-diaminopyrimidine).[1][2]
-
Reagents:
-
Procedure:
-
Dissolve 2,4-diamino-5-iodopyrimidine (1.0 eq) and Aryl boronic acid (1.2 eq) in degassed 1,4-Dioxane.
-
Add
under Nitrogen atmosphere. -
Add aqueous base.
-
Reflux at 90-100°C for 12-16 hours.[1]
-
-
Work-up: Cool, filter through Celite, extract with Ethyl Acetate, and purify via silica gel chromatography (MeOH/DCM gradient).
-
Validation: Verify structure via 1H-NMR and HRMS.
Application Note: This method is superior to the traditional alkoxide/guanidine condensation for generating libraries because it allows late-stage diversification of the benzyl ring, which is the primary determinant of species selectivity.
Summary of Key Applications
| Application Area | Key Compound Examples | Primary Target / Utility |
| Antimicrobial | Trimethoprim, Brodimoprim | Gram-negative UTIs, Respiratory tract infections.[1] |
| Resistant Gram(+) | Iclaprim | MRSA, VRSA, Skin/Structure infections (ABSSSI).[3] |
| Opportunistic | Piritrexim analogs | Pneumocystis jirovecii, Mycobacterium avium (AIDS-related).[1] |
| Oncology | Methotrexate (Antifolate) | While DABPs are bacterial selective, lipophilic analogs are studied for mammalian DHFR inhibition in cancer. |
References
-
Mechanism & Resistance
-
Iclaprim & MRSA Applications
-
DHFR Assay Protocols
-
Checkerboard Synergy Method
-
Synthetic Methods (Suzuki Coupling)
Sources
- 1. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Efficacy and Safety of Iclaprim for the Treatment of Skin Structures and Soft Tissue Infections: A Methodological Framework [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Iclaprim: a differentiated option for the treatment of skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of Novel Antifolates
From Enzymatic Inhibition to Intracellular Retention
Abstract
Antifolates remain a cornerstone of chemotherapy and antimicrobial therapy, yet the development of novel agents requires rigorous mechanistic validation to distinguish true pathway inhibitors from compounds with off-target toxicity. This guide moves beyond basic IC50 determination, providing a three-tiered assay framework: (1) Kinetic Enzymatic Validation (DHFR), (2) Cellular Specificity Mapping (Nucleoside Rescue), and (3) Intracellular Pharmacokinetics (Polyglutamylation Profiling).
Introduction: The Folate Antagonism Landscape
Folate antagonists function by inhibiting key enzymes in the one-carbon metabolism pathway, primarily Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), or Glycinamide Ribonucleotide Formyltransferase (GARFT).[1]
The critical challenge in screening novel antifolates is not potency, but specificity and retention . A compound may kill cells effectively but fail in vivo due to poor transport (RFC/PCFT) or lack of polyglutamylation (retention). Conversely, a compound may appear potent but act via general cytotoxicity rather than folate depletion.
Figure 1: Folate Metabolism & Antifolate Intervention Points
This diagram illustrates the flow from DHF to DNA synthesis and where rescue agents enter the pathway.[1]
Figure 1 Caption: Schematic of folate metabolism showing DHFR/TS inhibition sites and the entry points for Thymidine/Hypoxanthine salvage (Rescue).
Tier 1: Kinetic Enzymatic Assay (Cell-Free)
Before cellular testing, the compound must demonstrate direct inhibition of the target enzyme. The gold standard for DHFR inhibitors is the Spectrophotometric NADPH Oxidation Assay .
Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[2] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[3]
Protocol: DHFR Inhibition Kinetics
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.
-
Substrates:
-
NADPH (Cofactor): 100 µM final (Km is typically ~5-10 µM).
-
Dihydrofolate (Substrate): 50 µM final.
-
-
Enzyme: Recombinant Human DHFR (approx. 0.01 U/reaction).
Step-by-Step Workflow:
-
Blanking: Prepare a blank cuvette containing Buffer + NADPH + Enzyme (No DHF) to account for background oxidation.
-
Pre-incubation: Incubate Enzyme + Test Compound (at varying concentrations) in buffer for 5 minutes at 25°C. Note: Some tight-binding inhibitors require longer pre-incubation to reach equilibrium.
-
Initiation: Add DHF to start the reaction.
-
Measurement: Monitor Absorbance (340 nm) every 15 seconds for 3-5 minutes.
-
Calculation: Use the extinction coefficient of NADPH (
) to calculate specific activity ( ).[3]
Critical Quality Attribute (CQA): The reaction must be linear for the first 2 minutes. If the rate curves, dilute the enzyme.[2]
Tier 2: Cellular Specificity Mapping (The Rescue Assay)
The "Trustworthiness" Pillar: A compound killing cancer cells is not proof of antifolate activity. It could be a general toxin. The Nucleoside Rescue Assay is the definitive proof of mechanism.
Concept: If a drug kills cells by depleting dTTP (via TS inhibition) or Purines (via GARFT/AICARFT inhibition), adding exogenous Thymidine (dT) and Hypoxanthine (Hx) should bypass the block and restore viability. If the drug still kills in the presence of dT/Hx, the mechanism is off-target .
Protocol: 96-Well Rescue Validation
Materials:
-
Cell Line: L1210 (Murine Leukemia) or CCRF-CEM (Human T-lymphoblast).
-
Rescue Media (100x Stock):
-
Hypoxanthine: 10 mM (dissolve in basic pH, then neutralize).
-
Thymidine: 1.6 mM.
-
Working Conc: 100 µM Hx / 16 µM dT.[4]
-
Experimental Design Table:
| Condition | Drug Treatment | Supplement | Expected Result (True Antifolate) | Expected Result (Off-Target Toxin) |
| A | Dilution Series | None (Vehicle) | Cell Death (Low IC50) | Cell Death |
| B | Dilution Series | + Thymidine (dT) | Partial Rescue (if TS targeted) | Cell Death |
| C | Dilution Series | + Hypoxanthine (Hx) | Partial Rescue (if Purine targeted) | Cell Death |
| D | Dilution Series | + dT & Hx (HT) | Full Rescue (Viability Restored) | Cell Death |
Figure 2: Rescue Assay Decision Logic
Figure 2 Caption: Logic flow for interpreting rescue assay data. "HT" = Hypoxanthine + Thymidine.
Tier 3: Intracellular Pharmacokinetics (Polyglutamylation)
Expert Insight: Many antifolates (like Pemetrexed) are prodrugs. They enter the cell via the Reduced Folate Carrier (RFC) and must be polyglutamated by Folylpolyglutamate Synthetase (FPGS) to be retained and active.
The Assay: LC-MS/MS Profiling of Intracellular Metabolites. This assay determines if your novel agent is a substrate for FPGS, which predicts in vivo tumor retention.
Protocol: Intracellular Polyglutamate Extraction
-
Treatment: Treat 10^7 cells with 1 µM drug for 24 hours.
-
Wash: Wash 3x with ice-cold PBS (critical to remove extracellular drug).
-
Lysis/Extraction: Add 500 µL boiling extraction buffer (50 mM Tris, pH 7.4, 10 mM Sodium Ascorbate to prevent oxidation). Boil for 5 mins.
-
Clarification: Centrifuge at 14,000 x g for 10 mins.
-
Detection: Inject supernatant into LC-MS/MS.
-
Target: Monitor parent mass (Glu1) and predicted shifts for Glu2 (+129 Da), Glu3 (+258 Da), etc.
-
Success Criteria: Detection of Glu2-Glu5 species indicates successful metabolic trapping.
References
-
DHFR Assay Principles: Hillcoat, B. L., et al. "Dihydrofolate reductase from human leukemia cells. Kinetic and inhibitor studies." Journal of Biological Chemistry 242.20 (1967): 4777-4781.
-
Rescue Assay Methodology: Chattopadhyay, S., et al. "Antifolate pseudo-resistance due to elevated levels of thymidine and hypoxanthine in a commercial serum preparation." British Journal of Cancer 94.9 (2006): 1248-1252.
-
Polyglutamylation Importance: Moran, R. G. "Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites." Seminars in Oncology. Vol. 26. No. 2 Suppl 6. 1999.
-
LC-MS Profiling: Lu, W., et al. "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry 82.8 (2010): 3212-3221.
Sources
Troubleshooting & Optimization
Technical Support Center: Refining Purification of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
Welcome to the technical support center for the purification of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we will address common challenges and provide practical, field-proven solutions to help you achieve the desired purity of your target compound. Our approach is rooted in a deep understanding of the chemistry of substituted diaminopyrimidines and extensive hands-on experience in their purification.
I. Understanding Your Compound: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the physicochemical properties of this compound. These properties will dictate its behavior in different solvent systems and on various stationary phases.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | Approx. 299.15 g/mol | Standard for small molecule purification. |
| Polarity | Moderately polar due to the two amino groups on the pyrimidine ring. The dichlorobenzyl group adds significant lipophilicity. | This dual nature can make solvent selection for recrystallization and chromatography challenging. The compound may exhibit good solubility in polar aprotic solvents but limited solubility in non-polar solvents and water. |
| pKa | The amino groups are basic. | The compound's solubility will be pH-dependent. It will be more soluble in acidic aqueous solutions due to the formation of ammonium salts. This can be exploited for liquid-liquid extraction but may complicate silica gel chromatography if the mobile phase is not appropriately conditioned. |
| Thermal Stability | Generally stable at moderate temperatures. | Allows for heating to dissolve the compound for recrystallization, but excessive temperatures should be avoided to prevent degradation. |
| Crystallinity | Can be crystalline, but this depends on the purity and the solvent system used for precipitation/crystallization. | Good crystallinity is key to successful purification by recrystallization. |
II. Troubleshooting Guide: A Symptom-Based Approach
Encountering issues during purification is a common part of the research process. This section provides a systematic way to diagnose and resolve these problems.
A. Recrystallization Issues
// Oiling Out Solutions sol1_oil [label="Solution:\n1. Reduce cooling rate.\n2. Add more solvent.\n3. Use a solvent pair (add anti-solvent slowly).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; oiling_out -> sol1_oil [label="Possible Cause:\nSupersaturation is too high\nor melting point is below\nsolution temperature."];
// No Crystals Solutions sol1_no_xtal [label="Solution:\n1. Scratch the inside of the flask.\n2. Add a seed crystal.\n3. Concentrate the solution further.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_crystals -> sol1_no_xtal [label="Possible Cause:\nSolution is not sufficiently\nsupersaturated."];
// Low Recovery Solutions sol1_low_rec [label="Solution:\n1. Cool the solution for a longer period or to a lower temperature.\n2. Reduce the amount of solvent used initially.\n3. Evaporate some solvent before cooling.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_recovery -> sol1_low_rec [label="Possible Cause:\nCompound has high solubility\nin the chosen solvent even at\nlow temperatures."];
// Poor Purity Solutions sol1_poor_pur [label="Solution:\n1. Perform a second recrystallization.\n2. Choose a different solvent system where the impurity has higher solubility.\n3. Consider pre-purification by column chromatography.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_purity -> sol1_poor_pur [label="Possible Cause:\nImpurities have similar\nsolubility profiles to the\ntarget compound."]; } ends_dot Caption: Troubleshooting flowchart for recrystallization.
B. Column Chromatography Issues
// Poor Separation Solutions sol1_poor_sep [label="Solution:\n1. Use a shallower solvent gradient or switch to isocratic elution.\n2. Try a different solvent system with different selectivity.\n3. Use a longer column or a finer mesh silica gel.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_sep -> sol1_poor_sep [label="Possible Cause:\nInappropriate mobile phase polarity\nor selectivity."];
// Streaking Solutions sol1_streaking [label="Solution:\n1. Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the mobile phase.\n2. Ensure the sample is fully dissolved and not overloaded on the column.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; streaking -> sol1_streaking [label="Possible Cause:\nThe basic amino groups are interacting strongly with acidic sites on the silica gel."];
// No Elution Solutions sol1_no_elution [label="Solution:\n1. Increase the polarity of the mobile phase significantly (e.g., higher percentage of methanol).\n2. If the compound precipitated at the top of the column, try a stronger solvent to dissolve it for loading.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_elution -> sol1_no_elution [label="Possible Cause:\nMobile phase is not polar enough to displace the compound from the silica."];
// Cracked Column Solutions sol1_cracked [label="Solution:\nRepack the column. Ensure the silica slurry is homogeneous and allowed to settle without air bubbles. Avoid letting the column run dry.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cracked_column -> sol1_cracked [label="Possible Cause:\nImproper column packing or solvent polarity changes that are too abrupt, causing thermal stress."]; } ends_dot Caption: Troubleshooting flowchart for column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
A1: Due to the compound's mixed polarity, a single perfect solvent can be elusive. A good starting point is to screen solvent systems used for analogous compounds. For 2,4-diamino-5-(substituted benzyl)pyrimidines, successful recrystallizations have been reported using aqueous methanol and dimethylformamide (DMF) with water as an anti-solvent[1]. Given the lipophilic nature of the dichlorobenzyl group, you might also explore:
-
Alcohols: Isopropanol or ethanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aprotic Solvents: Acetonitrile. A patent for a related 2,4-diaminopyrimidine suggests an azeotropic mixture of acetonitrile and toluene[2].
Expert Tip: For compounds that are sparingly soluble in most common solvents but highly soluble in DMF or DMSO, consider vapor diffusion crystallization. Dissolve your compound in a minimal amount of DMF in a small vial. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent like dichloromethane (DCM) or diethyl ether. The anti-solvent vapor will slowly diffuse into the DMF solution, gradually inducing crystallization[3].
Q2: My compound is streaking on the silica gel TLC plate. How can I get clean spots?
A2: Streaking is a classic sign of strong interaction between the basic amino groups of your compound and the acidic silanol groups on the silica gel surface. To mitigate this, you need to neutralize these interactions. Add a small amount (0.1-1%) of a basic modifier to your mobile phase. Common choices include:
-
Triethylamine (Et₃N)
-
Ammonium hydroxide (NH₄OH)
For example, if you are using a dichloromethane/methanol mobile phase, a typical modified system would be DCM/MeOH/NH₄OH in a 95:4.5:0.5 ratio. You should observe much sharper, well-defined spots.
Q3: What are the likely impurities I should be looking for?
A3: The potential impurities are highly dependent on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: For example, if you are synthesizing from 2,4-diamino-6-chloropyrimidine, you may have residual amounts of this starting material.
-
Byproducts of the Benzylation Step: Incomplete reaction or side reactions involving the 2,4-dichlorobenzyl chloride could be a source of impurities.
-
Catalyst Residues: If your synthesis involves a cross-coupling reaction (e.g., Suzuki or Sonogashira), residual palladium or other metal catalysts may be present[4][5].
-
Solvent Residues: Inadequate drying can leave residual solvents in your final product.
Q4: How do I choose between recrystallization and column chromatography?
A4: The choice depends on the purity of your crude material and the nature of the impurities.
-
Use Recrystallization when:
-
Your crude product is of relatively high purity (>85-90%).
-
You have identified a solvent system where your compound has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
You need to process a large amount of material, as recrystallization is often more scalable than chromatography.
-
-
Use Column Chromatography when:
-
Your crude product is a complex mixture with multiple components.
-
Impurities have very similar solubility profiles to your target compound, making recrystallization ineffective.
-
You need to separate isomers or compounds with very similar polarities.
-
Often, a combination of both is the most effective strategy: an initial column chromatography to remove the bulk of impurities, followed by a final recrystallization to obtain a highly pure, crystalline product.
IV. Experimental Protocols
A. Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis of your specific crude product.
-
Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A good starting point for this compound is a mixture of dichloromethane (DCM) and methanol (MeOH)[4][6].
-
Begin with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity.
-
Add 0.5% ammonium hydroxide or triethylamine to the mobile phase to prevent streaking.
-
-
Packing the Column:
-
Choose a column with an appropriate diameter and length for the amount of crude material you are purifying (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks or air bubbles.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM with a small amount of MeOH, or DMF if necessary).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If the compound is not eluting, gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 5% to 10%).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
B. Protocol 2: Purification by Recrystallization from a Solvent Pair
This protocol is suitable if you have identified a solvent in which your compound is soluble (e.g., isopropanol) and an anti-solvent in which it is insoluble (e.g., water or hexane).
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., boiling isopropanol) until the solid just dissolves. It is important not to add too much solvent, as this will reduce your recovery. A procedure for a related compound used 60% aqueous methanol, indicating a solvent/anti-solvent system can be effective[1].
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold anti-solvent (e.g., cold water or hexane) to remove any residual soluble impurities.
-
-
Drying:
-
Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), to remove all traces of solvent.
-
V. References
-
Process for the preparation of 2,4-diaminopyrimidine. (1980). Google Patents. Retrieved from
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. Retrieved from [Link]
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Eureka | Patsnap. Retrieved from [Link]
-
Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (1978). Google Patents. Retrieved from
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2016). MDPI. Retrieved from [Link]
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (2022). Quest Journals. Retrieved from [Link]
-
Synthesis of (2,4-Diamino-5-(3′,4′,5′-trimethoxybenzyl) Pyrimidine) Copper (II) Complex at 20–25 °C and its Structural Characterization. (2009). ResearchGate. Retrieved from [Link]
-
New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004). PubMed. Retrieved from [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1980). PubMed. Retrieved from [Link]
-
2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2024). MDPI. Retrieved from [Link]
-
Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. (2015). PubMed. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2016). PMC. Retrieved from [Link]
Sources
- 1. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine in solution
This technical guide serves as a specialized support center for researchers working with 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine (CAS: 65321-42-8), a lipophilic dihydrofolate reductase (DHFR) inhibitor structurally analogous to Trimethoprim.
This guide addresses the physicochemical stability, solubility challenges, and degradation pathways inherent to 2,4-diamino-5-benzylpyrimidines.
Compound: this compound
CAS: 65321-42-8 | Class: Antifolate / DHFR Inhibitor
Part 1: Critical Handling & Solubility FAQs
Q1: What is the optimal solvent system for preparing stock solutions?
Recommendation: Dimethyl Sulfoxide (DMSO) or Acidified Methanol.
-
Mechanism: This compound is highly lipophilic due to the 2,4-dichlorobenzyl moiety. Unlike Trimethoprim, the chloro-substituents significantly reduce water solubility.
-
Protocol:
-
Primary Stock: Dissolve in 100% DMSO to achieve concentrations up to 10-20 mM.
-
Aqueous Dilution: When diluting into aqueous buffers, ensure the final DMSO concentration is <1% to prevent precipitation.
-
Alternative: 0.1 M HCl or acetic acid can improve solubility by protonating the pyrimidine nitrogens (pKa ~7.2), facilitating salt formation.
-
Q2: My solution turned yellow after 48 hours. Is the compound compromised?
Diagnosis: Likely oxidative degradation.
-
Cause: The methylene bridge (–CH₂–) connecting the pyrimidine and the dichlorobenzene ring is the "soft spot" for oxidation. Exposure to air and light can convert this bridge into a ketone (carbonyl) or hydroxylated species, often resulting in a yellow chromophore.
-
Action:
-
Check HPLC purity. If purity is >95%, the color change may be due to trace oxidation products with high extinction coefficients.
-
Prevention: Store stock solutions at -20°C, protected from light, and preferably under an inert atmosphere (nitrogen/argon).
-
Q3: Can I autoclave solutions of this compound?
Verdict: NO.
-
Reasoning: While the pyrimidine ring is thermally stable, the benzylic carbon is susceptible to thermal oxidation and hydrolysis at high temperatures (121°C).
-
Alternative: Use sterile filtration (0.22 µm PVDF or PTFE membrane). Avoid Nylon filters if the solution is highly acidic, as they may bind the drug.
Part 2: Degradation Pathways & Stability Logic
The stability profile of 2,4-diamino-5-benzylpyrimidines is dictated by the benzylic carbon. Below is the mechanistic pathway for degradation, visualized for troubleshooting analysis.
Visual 1: Degradation Mechanism & Stability Workflow
Caption: Mechanistic degradation pathways focusing on the susceptibility of the methylene bridge to oxidation and hydrolysis.
Part 3: Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect due to high lipophilicity. | 1. Reduce stock concentration.2. Vortex immediately upon addition.3. Add surfactant (e.g., 0.05% Tween-80) to the buffer. |
| Shift in Retention Time (HPLC) | pH mismatch affecting ionization state. | The compound has a pKa ~7.2. Ensure mobile phase pH is buffered (e.g., pH 3.0 or pH 6.0) to maintain a single ionization state. |
| New Peak at RRT ~0.8 | Photo-degradation product. | Wrap all vials in aluminum foil. Perform all handling under amber light if possible. |
| Inconsistent IC50 data | Adsorption to plasticware. | Lipophilic compounds can stick to polystyrene. Use glass or low-binding polypropylene tubes. |
Part 4: Validated Stability Testing Protocol
To validate the stability of your specific lot in your assay buffer, execute this "Fast-Fail" stress test.
Materials Required
-
HPLC System: C18 Column (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% -> 95% B).
-
Detection: UV at 254 nm and 280 nm.
Step-by-Step Stress Test
-
Control Preparation: Prepare a 1 mM stock in DMSO. Store at -20°C immediately.
-
Stress Condition Setup:
-
Acid Stress: Dilute to 100 µM in 0.1 M HCl (Room Temp, 4h).
-
Oxidative Stress: Dilute to 100 µM in 3% H₂O₂ (Room Temp, 2h).
-
Thermal Stress: Dilute to 100 µM in water/DMSO (50:50), heat at 60°C for 4h.
-
-
Analysis:
-
Neutralize acid/base samples.
-
Inject Control followed by Stress samples.
-
Pass Criteria: >98% recovery of the parent peak relative to Control.
-
References
-
Roth, B., Strelitz, J. Z., & Rauckman, B. S. (1980). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents.[1] 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues.[1] Journal of Medicinal Chemistry, 23(4), 379–384.[1]
-
Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[2] 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim.[2] Journal of Medicinal Chemistry, 34(2), 550–555.[2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300055, this compound.
Sources
- 1. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the biological evaluation of antifolates
Senior Application Scientist Support Log | Ticket #AF-001
Subject: Troubleshooting biological evaluation of antifolates (Methotrexate, Pemetrexed, Raltitrexed, etc.) Status: Open Priority: Critical
Introduction: Why Your Antifolate Assays Are Failing
If you are observing weak potency (
Antifolates do not kill cells directly; they starve them of the nucleotides required for DNA replication (thymidine and purines). Standard cell culture conditions are designed to keep cells alive at all costs, providing a massive excess of the very nutrients your drug is trying to deplete.
This guide addresses the four critical pitfalls in antifolate evaluation: Hyper-physiological Folate , Thymidine Salvage , Temporal Mismatch , and Retention Failure .
Module 1: The Media Trap (Hyper-physiological Folate)
The Issue: Standard culture media (RPMI-1640, DMEM) contain folic acid concentrations orders of magnitude higher than human plasma. This creates a "folate buffer" that allows cells to outcompete competitive inhibitors like Methotrexate (MTX) or Pemetrexed.
The Data: The table below illustrates the disparity between culture conditions and physiological reality.
| Medium / Fluid | Folate Concentration (mg/L) | Relative to Human Plasma | Impact on Antifolate Assay |
| RPMI-1640 | 1.00 mg/L | ~100x Higher | Severe: Massive rescue effect; drug appears inactive. |
| DMEM (High Glucose) | 4.00 mg/L | ~400x Higher | Critical: Virtually impossible to screen competitive inhibitors. |
| Human Plasma | 0.002 - 0.02 mg/L | 1x (Baseline) | Ideal: Physiological sensitivity. |
Q: How do I fix this without killing my cells? A: You must adapt your cells to physiological folate levels. Do not simply switch media on the day of the assay; this causes metabolic shock.
Protocol: Physiological Folate Adaptation
-
Source: Purchase "Folate-Free RPMI" and a 1 mg/mL Folic Acid stock solution.
-
Preparation: Prepare "Low-Folate Medium" by adding Folic Acid to a final concentration of 20 nM (approx. 0.01 mg/L) .
-
Weaning (2 Weeks):
-
Passage 1: 50% Standard RPMI / 50% Low-Folate Medium.
-
Passage 2: 25% Standard RPMI / 75% Low-Folate Medium.
-
Passage 3+: 100% Low-Folate Medium.
-
-
Validation: Verify cell doubling time. If stable, proceed to assay.
Module 2: The Thymidine Bypass (Serum Issues)
The Issue: Inhibitors of Thymidylate Synthase (TS), such as 5-Fluorouracil (5-FU) and Pemetrexed, block the de novo synthesis of thymidine. However, cells possess a "Salvage Pathway" that can import thymidine directly from the extracellular environment. Standard Fetal Bovine Serum (FBS) contains significant levels of thymidine, allowing cells to bypass the drug blockade completely.
Q: Can I use "Charcoal-Stripped" FBS? A: No. Charcoal stripping removes hormones but is inefficient at removing polar nucleosides like thymidine. You must use Dialyzed FBS (dFBS) , which has been filtered through a 10 kDa cutoff membrane to remove small molecules.
Visualizing the Bypass:
Caption: The "Salvage Pathway" (Green) allows cells to bypass TS inhibition (Red) if external thymidine is present in the serum.
Troubleshooting Protocol: The "Rescue" Check If you suspect your drug is failing due to salvage:
-
Run the cytotoxicity assay in Dialyzed FBS .
-
In a parallel set of wells, add 10 µM Thymidine .
-
Result Interpretation:
-
Drug kills in dFBS + Thymidine rescues cells: Confirms specific TS inhibition.
-
Drug inactive in dFBS: The drug is not hitting the target or has transport issues.
-
Module 3: Temporal Dynamics (Assay Duration)
The Issue: Antifolates are S-phase specific . They only kill cells that are actively synthesizing DNA. If you run a standard 24-hour toxicity assay, many cells will be in G1 or G2/M phases and will survive simply because they didn't attempt to replicate DNA during the drug exposure.
Q: What is the minimum assay length? A: The assay must cover at least 2.5 cell doubling times .
Optimization Guide:
-
Fast growing cells (e.g., L1210, Doubling time 12h): 48-hour assay is sufficient.
-
Slow growing cells (e.g., A549, Doubling time 24h+): 72-hour to 96-hour assay is required.
-
Seeding Density: Because the assay is long, you must seed at very low density (e.g., 1,000–2,000 cells/well) to prevent contact inhibition in the control wells before the assay ends.
Module 4: Intracellular Processing (Transport & Retention)
The Issue: Many antifolates (like Pemetrexed and Methotrexate) are "prodrugs" in a sense. Once they enter the cell via the Reduced Folate Carrier (RFC) or Proton-Coupled Folate Transporter (PCFT) , they must be polyglutamylated by the enzyme FPGS .[1] This adds a glutamate tail that prevents the drug from being exported, effectively trapping it inside to inhibit the target.
Pitfall: If your cell line has low FPGS expression, the drug will enter and immediately exit, showing poor potency.
Visualizing the Retention Cycle:
Caption: FPGS adds glutamate tails to the drug (Green arrow), trapping it inside the cell.[1] GGH reverses this. Low FPGS = Drug Efflux.
Diagnostic Protocol: The Transport vs. Retention Test If potency is low, determine if it is a transport or retention issue:
-
Pulse Exposure (4h): Treat cells for 4 hours, wash drug away, incubate for 72h in drug-free medium.
-
High Potency: Indicates rapid polyglutamylation and retention.
-
Low Potency: Drug washed out; poor retention (Low FPGS).
-
-
Continuous Exposure (72h):
-
If Continuous is potent but Pulse is weak, the drug requires constant extracellular presence to work (typical of non-polyglutamated antifolates).
-
References
-
Visentin, M. et al. (2014). "The impact of folate concentration in culture media on the activity of antifolate drugs." Journal of Pharmacology and Experimental Therapeutics. (Note: Verifies the critical nature of physiological folate levels).
-
Comparison of Serum and Red Blood Cell Folate Microbiologic Assays. (2014). National Institutes of Health. (Provides physiological reference ranges for human plasma folate).
-
Antifolate pseudo-resistance due to elevated levels of thymidine. (1999). Anticancer Research. (Establishes the necessity of dialyzed serum).
-
Effects of folate and folylpolyglutamyl synthase modulation on chemosensitivity. (2007). Cancer Research.[2] (Explains the FPGS retention mechanism).
-
Preparation of Lipid-Stripped Serum (Dialysis Protocol). (2018). Bio-protocol. (Methodology for serum dialysis).
Sources
Technical Support Center: Optimizing Sonogashira Couplings for Pyrimidine Synthesis
Welcome to the technical support center for Sonogashira coupling reactions in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific pyrimidine-based targets. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you navigate the common challenges associated with this reaction.
Introduction: The Unique Challenges of Pyrimidines in Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] However, when applied to pyrimidine synthesis, a class of electron-deficient nitrogen-containing heterocycles, unique challenges can arise. The lone pairs on the ring nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-X bond, making oxidative addition, often the rate-limiting step, more challenging, especially for less reactive halides like chlorides.[2]
This guide will provide you with the expertise to overcome these challenges and achieve high-yielding, reproducible Sonogashira couplings with your pyrimidine substrates.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when performing Sonogashira couplings on pyrimidine scaffolds.
Q1: My Sonogashira reaction on a chloropyrimidine is not working. What is the most likely reason?
A1: Chloropyrimidines are notoriously less reactive in Sonogashira couplings compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[2] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step and requires more forcing conditions. To address this, consider the following:
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. More electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.[2]
-
Higher Temperatures: Reactions with chloropyrimidines typically require elevated temperatures, often in the range of 80-120 °C.[3]
-
Choice of Base and Solvent: A stronger base and a polar aprotic solvent like DMF or dioxane may be necessary to promote the reaction.[3]
Q2: I am observing a significant amount of alkyne homo-coupling (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Ensure Rigorously Anaerobic Conditions: Thoroughly degas your solvent and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, reducing the loading can suppress homo-coupling.
-
Consider Copper-Free Conditions: If homo-coupling persists, a copper-free Sonogashira protocol may be the best solution. These reactions often require more specialized palladium catalysts and ligands.[2]
Q3: My reaction mixture turns black, and the reaction stalls. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst. This renders the catalyst inactive. Common causes include:
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst decomposition.
-
Inappropriate Solvent: Some solvents, anecdotally including THF, can promote the formation of palladium black under certain conditions.[4]
-
High Temperatures: Excessive heat can also lead to catalyst decomposition.
-
Impurities: Impurities in your starting materials or solvents can poison the catalyst.
To prevent this, ensure all reagents and solvents are pure and that the reaction is conducted under strictly inert conditions.
Q4: I have a di-halogenated pyrimidine. How can I achieve selective coupling at one position?
A4: Achieving regioselectivity in the Sonogashira coupling of di-halogenated pyrimidines depends on the relative reactivity of the C-X bonds. The general order of reactivity is C-I > C-Br > C-Cl.[1]
-
Different Halogens: If your pyrimidine has two different halogens (e.g., 2-chloro-4-iodopyrimidine), the reaction will preferentially occur at the more reactive C-I bond.[2]
-
Same Halogens: If the halogens are the same, the electronic environment of each position will dictate reactivity. Generally, the more electron-deficient position is more reactive towards oxidative addition. For instance, in 2,4-dichloropyrimidine, the C4 position is typically more reactive.[5] However, specialized catalyst systems employing bulky N-heterocyclic carbene (NHC) ligands have been shown to invert this selectivity, favoring reaction at the C2 position.[5]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting your Sonogashira reactions.
Problem 1: Low to No Product Yield
When faced with a low or non-existent yield, a systematic approach to identifying the root cause is crucial.
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
-
Verify Catalyst and Co-catalyst Integrity:
-
Palladium Catalyst: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture. Use a fresh batch or one that has been stored correctly under an inert atmosphere. Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are generally more stable.[6]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize over time. Use a fresh, high-purity source.[6]
-
-
Optimize Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen is detrimental, leading to catalyst decomposition and alkyne homo-coupling. Ensure all solvents and liquid reagents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).[6]
-
Temperature: While iodopyrimidines may react at room temperature, bromopyrimidines often require heating, and chloropyrimidines typically necessitate higher temperatures (e.g., 80-120 °C).[3]
-
Base: An amine base (e.g., triethylamine, diisopropylethylamine) is required to deprotonate the alkyne.[6] Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).
-
Solvent: The solvent must dissolve all components of the reaction. Common choices include THF, DMF, dioxane, and acetonitrile. For less reactive pyrimidines, polar aprotic solvents are often preferred.[3]
-
-
Check Reagent Purity:
-
Halopyrimidine and Alkyne: Impurities in your starting materials can act as catalyst poisons. Purify them if necessary.[6]
-
Problem 2: Side Reactions Dominating
The most common side reactions are Glaser (alkyne homo-coupling) and decomposition of starting materials or product.
-
Minimizing Glaser Coupling:
-
Strictly Anaerobic Conditions: This is the most critical factor.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homo-coupling reaction.
-
Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling. Various copper-free protocols have been developed.[2]
-
-
Preventing Decomposition:
-
Temperature Control: Avoid excessively high temperatures that can lead to the degradation of sensitive functional groups on your pyrimidine or alkyne.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed to prevent product degradation.
-
Experimental Protocols
Below are representative, detailed protocols for the Sonogashira coupling of different halopyrimidines. These should be considered as starting points for optimization.
Protocol 1: Sonogashira Coupling of an Iodopyrimidine at Room Temperature
This protocol is suitable for more reactive iodopyrimidines.
-
To a dry Schlenk flask, add the iodopyrimidine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous and degassed solvent (e.g., THF or DMF) and triethylamine (2.0-3.0 eq.) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of a Chloropyrimidine under Thermal Conditions
This protocol is adapted for less reactive chloropyrimidines and employs a more robust catalyst system.
-
To a dry, sealable reaction tube, add the chloropyrimidine (1.0 eq.), a palladium pre-catalyst such as PdCl₂(dppf) (0.05 eq.), and CuI (0.1 eq.).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous and degassed DMF and diisopropylethylamine (3.0 eq.).
-
Add the terminal alkyne (1.2-1.5 eq.).
-
Seal the tube and heat the reaction to 100-120 °C in an oil bath.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and work up as described in Protocol 1.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data to guide your optimization efforts.
Table 1: Effect of Halogen and Position on Reactivity
| Halopyrimidine | Halogen Position | General Reactivity | Typical Conditions |
| Iodopyrimidine | 2, 4, or 5 | High | Room temperature to mild heating |
| Bromopyrimidine | 2, 4, or 5 | Moderate | Heating (60-100 °C) often required |
| Chloropyrimidine | 2, 4, or 5 | Low | Higher temperatures (100-120 °C) and robust catalysts needed |
Data synthesized from general principles of halide reactivity in cross-coupling reactions.[1]
Table 2: Common Catalysts, Ligands, Bases, and Solvents
| Component | Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources are pre-catalysts that are reduced in situ.[1] |
| Ligands | PPh₃, P(t-Bu)₃, dppf, XPhos, SPhos, NHCs | Electron-rich and bulky ligands are beneficial for less reactive halides.[2] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira, but can be omitted in copper-free variants.[2] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine | Must be anhydrous and used in excess.[6] |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Choice depends on substrate solubility and reactivity.[6] |
Mechanistic Insights: The Catalytic Cycles
Understanding the mechanism is key to rational troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Visualizing the Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition to the halopyrimidine (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, formed in the copper cycle . In the copper cycle, the terminal alkyne (H-C≡C-R²) is deprotonated by the base in the presence of the Cu(I) salt to form the reactive copper acetylide. After transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyrimidine product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.[2]
For copper-free variants , the mechanism is slightly different. The deprotonation of the alkyne and its coordination to the palladium center occur without the intermediacy of a copper acetylide.[2]
References
-
Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(14), 3724–3727. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]
-
Jacobsen, E. N., & Werness, S. B. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(15), 2091–2102. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Bornschein, C., et al. (2015). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 17(6), 3344-3351. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2023). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. [Link]
-
The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
Langer, P., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Organic & Biomolecular Chemistry, 12(30), 5565-5575. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
ResearchGate. (2014). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in Cell-Based Assays with 2,4-Diaminopyrimidines
Welcome to the technical support center for researchers utilizing 2,4-diaminopyrimidine compounds in cell-based assays. This guide is designed to provide expert-driven insights and practical solutions to common and unexpected challenges encountered during your experiments. Our goal is to empower you with the knowledge to diagnose issues, validate your findings, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My 2,4-diaminopyrimidine compound shows poor solubility in my cell culture medium, leading to precipitation. How can I address this?
A1: This is a common issue, as the physicochemical properties of 2,4-diaminopyrimidine analogs can vary significantly.[1] Poor solubility can lead to inaccurate concentration-response curves and misleading results.
-
Causality: The planar, aromatic nature of the pyrimidine core, combined with various substituents, can lead to low aqueous solubility. Lipophilicity often correlates with increased biological activity but can negatively impact solubility.[1][2]
-
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent, its final concentration in the culture medium should ideally be below 0.5% to prevent solvent-induced cytotoxicity.[3]
-
Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent (e.g., 10-50 mM in 100% DMSO).
-
Serial Dilution: Perform serial dilutions of your compound in culture medium, ensuring vigorous mixing at each step.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Solubility Assessment: Before treating your cells, visually inspect the diluted compound in the medium under a microscope for any signs of precipitation. You can also perform a formal solubility test.
-
Q2: I'm observing high variability between replicate wells in my cytotoxicity assay. What are the likely causes?
A2: High variability can obscure real biological effects and make it difficult to determine an accurate IC50 value. The sources of variability can be biological, technical, or related to the compound itself.
-
Causality: Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate are common culprits.[4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability.
Q3: My 2,4-diaminopyrimidine compound, designed as a kinase inhibitor, is showing unexpected off-target effects or a different phenotype than anticipated. How do I investigate this?
A3: The 2,4-diaminopyrimidine scaffold is a "privileged structure" known to bind to the ATP pocket of many kinases.[6] However, this can also lead to off-target binding to other kinases or even unrelated proteins.[7][8] For instance, some 2,4-diaminopyrimidine-containing drugs have been shown to interact with thiamine transporters.[9][10]
-
Causality: The structural similarity of ATP-binding sites across the kinome can lead to multi-kinase inhibition.[11] Additionally, the compound may interact with proteins outside the kinase family.
-
Investigative Strategy:
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.
-
Target Engagement Assays: Confirm that your compound is binding to the intended target in a cellular context using techniques like cellular thermal shift assay (CETSA).
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream event of the target pathway.[12]
-
Chemical Proteomics: An advanced approach involves immobilizing your compound on a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[13]
-
In-Depth Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Different Cell Lines
You've developed a novel 2,4-diaminopyrimidine derivative targeting Aurora Kinase A and observe potent inhibition in HeLa cells (e.g., IC50 = 0.5-4.0 μM), but the compound is significantly less effective in another cancer cell line, such as A549.[14]
Potential Causes & Explanations:
-
Differential Target Expression: The expression level of Aurora Kinase A may be significantly lower in A549 cells compared to HeLa cells.
-
Cellular Permeability: The physicochemical properties of your compound might lead to poor permeability in certain cell types. Some 2,4-diaminopyrimidines have been noted for poor permeability.[15]
-
Presence of Efflux Pumps: The less sensitive cell line may have higher expression of drug efflux pumps (e.g., P-glycoprotein), which actively remove your compound from the cell.
-
Alternative Survival Pathways: The A549 cells might have redundant or compensatory signaling pathways that allow them to bypass the inhibition of Aurora Kinase A.
Troubleshooting Protocol:
-
Confirm Target Expression:
-
Objective: To quantify the protein levels of the intended target (e.g., Aurora Kinase A) in both sensitive and resistant cell lines.
-
Method: Perform Western blotting or quantitative mass spectrometry on cell lysates from both cell lines.
-
-
Assess Cell Permeability:
-
Objective: To determine if the compound can efficiently enter the cells.
-
Method: Use a cell-based permeability assay, such as the Caco-2 permeability assay, to model drug absorption.[11]
-
-
Investigate Downstream Target Modulation:
-
Objective: To verify that the compound is inhibiting the target kinase's activity within the cell.
-
Method: Treat both cell lines with the compound and measure the phosphorylation status of a known downstream substrate of the target kinase via Western blot. For Aurora Kinase A, a relevant substrate is Histone H3.
-
Issue 2: Compound Appears More Potent in Biochemical Assays than in Cell-Based Assays
Your 2,4-diaminopyrimidine shows a low nanomolar IC50 in an isolated enzyme assay, but the cellular potency is in the micromolar range.
Potential Causes & Explanations:
-
Poor Cell Permeability: As mentioned, the compound may not be efficiently crossing the cell membrane.[15][16] Hydrophilic compounds, in particular, may struggle to cross the cell wall of certain organisms or the plasma membrane of mammalian cells.[16]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture serum or within the cell, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
ATP Competition: In a cellular environment, your compound must compete with high physiological concentrations of ATP (millimolar range), whereas biochemical assays are often run at lower ATP concentrations.
Troubleshooting Data & Protocol:
| Parameter | Biochemical Assay | Cell-Based Assay | Potential Discrepancy |
| IC50 | 10 nM | 5 µM | >100-fold shift |
| ATP Concentration | 10 µM (Km) | 1-10 mM | High |
| Presence of Serum | No | Yes (e.g., 10% FBS) | High protein binding in cells |
Troubleshooting Steps:
-
Run a High-ATP Biochemical Assay: Repeat the enzymatic assay using a physiological concentration of ATP (e.g., 1-5 mM) to better mimic the cellular environment.
-
Measure Plasma Protein Binding: Determine the fraction of your compound that binds to plasma proteins using techniques like equilibrium dialysis.
-
Assess Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes and measure its degradation over time using LC-MS/MS.[11]
Visualizing Signaling Pathways
Many 2,4-diaminopyrimidine derivatives function as kinase inhibitors. Understanding the target's role in cellular signaling is crucial for interpreting results. For example, many of these compounds target kinases involved in cell cycle progression.[14][17][18]
Caption: Inhibition of cell cycle kinases by 2,4-diaminopyrimidines.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of compounds.[19]
Objective: To determine the IC50 value of a 2,4-diaminopyrimidine derivative.
Materials:
-
Target cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, clear, flat-bottom, tissue-culture treated plates[4]
-
2,4-diaminopyrimidine compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,4-diaminopyrimidine compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[3]
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.
-
Self-Validation:
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window between positive and negative controls.
-
The dose-response curve should have a clear sigmoidal shape.
References
-
Promega Corporation. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Available from: [Link]
-
Abagi, O. et al. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei. PubMed. Available from: [Link]
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available from: [Link]
-
Hu, G. et al. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. (2019). Available from: [Link]
-
Al-Ostath, A. et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. Available from: [Link]
-
Salas-Ángeles, A. et al. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. (2025). Available from: [Link]
-
Chico, L. et al. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PubMed Central. (2011). Available from: [Link]
-
American Chemical Society. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Available from: [Link]
-
Giacomini, M. et al. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. Available from: [Link]
-
PubMed. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Available from: [Link]
-
Chen, S. et al. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. (2015). Available from: [Link]
-
PubMed. Novel pyrimidine-2,4-diamine derivative suppresses the cell viability and spindle assembly checkpoint activity by targeting Aurora kinases. Available from: [Link]
-
MDPI. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Available from: [Link]
-
National Institutes of Health. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
-
National Institutes of Health. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. (2025). Available from: [Link]
-
Royal Society of Chemistry. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. (2025). Available from: [Link]
-
RCSB PDB. Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine. Available from: [Link]
-
PubMed. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Available from: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
ResearchGate. Problem with MTT cytotoxic test - can anyone help?. (2013). Available from: [Link]
-
ResearchGate. (PDF) Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. (2016). Available from: [Link]
-
Biocompare. Target Validation with CRISPR. (2022). Available from: [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
PubMed. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Available from: [Link]
Sources
- 1. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 9. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.com]
- 13. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAR of 2-amino and 2,4-diamino pyrimidines with in vivo efficacy against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
improving the structure-activity relationship of 2,4-diamino-5-benzylpyrimidines
Ticket ID: SAR-DABP-001 Topic: Structure-Activity Relationship (SAR) of 2,4-diamino-5-benzylpyrimidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the DHFR Inhibitor Optimization Center
You have reached the Tier 3 Technical Support for antifolate drug design. You are likely working with 2,4-diamino-5-benzylpyrimidines (DABPs) , a class of dihydrofolate reductase (DHFR) inhibitors typified by Trimethoprim (TMP) .
Your objective is to inhibit bacterial DNA synthesis by starving the cell of tetrahydrofolate, without killing the host (human) cells. Below are the troubleshooting modules for the most common "bugs" in this chemical series: low potency, poor selectivity, and resistance mechanisms.
Module 1: Potency Optimization (The "Binding Pocket" Error)
User Complaint: "My analog binds to the enzyme, but the IC50 is stuck in the micromolar range. I can't get to nanomolar potency."
Root Cause Analysis: The "standard" Trimethoprim scaffold relies heavily on a hydrogen bond network at the pyrimidine end (conserved) and hydrophobic interactions at the benzyl end (variable). If potency is low, your benzyl ring substituents likely fail to displace water or adequately fill the hydrophobic pocket (specifically residues Met20, Leu28, Phe31, and Ile50 in E. coli DHFR).
Troubleshooting Steps:
-
Check the 3,4,5-Substitution Pattern:
-
The Standard: TMP uses three methoxy groups at positions 3, 4, and 5. This creates a specific electron-rich shape that fits the pocket.
-
The Fix: Replace the 3' or 5' methoxy with more lipophilic groups. Research indicates that Molar Refractivity (MR) at the 3' and 5' positions correlates strongly with binding affinity.[1]
-
Action: Try introducing alkyl, halogen, or propargyl groups at the meta (3'/5') positions to increase hydrophobic contact.
-
-
Conformational Restriction (The "Iclaprim" Patch):
-
The Logic: The methylene bridge in TMP allows free rotation, resulting in an entropic penalty upon binding.
-
The Fix: Rigidify the linker. Iclaprim achieves this by fusing the benzyl ring into a dihydrochromene system. This "pre-organizes" the molecule into the bioactive conformation, reducing the entropy cost of binding.
-
Visual Logic: SAR Decision Tree
Figure 1: Decision logic for addressing low potency in DABP analogs.
Module 2: Overcoming Resistance (The "F98Y" Bug)
User Complaint: "My compound works on wild-type S. aureus but fails against TMP-resistant strains."
Root Cause Analysis: The most common resistance mechanism in S. aureus is the F98Y mutation (Phe98Tyr). The mutation introduces a bulky tyrosine residue that clashes with the 4'-methoxy group of Trimethoprim and disrupts the hydrogen bonding network.
Troubleshooting Steps:
-
Deploy Propargyl-Linked Antifolates (PLAs):
-
The Logic: If the standard pocket is mutated, reach for a conserved pocket further away.
-
The Fix: Replace the flexible methylene bridge or extend a side chain with an alkyne (propargyl) linker . This rigid linker projects substituents into a conserved hydrophobic region that is not affected by the F98Y mutation.
-
Reference: Anderson and Wright labs have demonstrated that PLAs can retain potency against F98Y mutants where TMP fails [1].
-
-
The "Cyclopropyl" Modification:
-
The Fix: Iclaprim utilizes a cyclopropyl group that creates favorable Van der Waals interactions that compensate for the loss of binding energy caused by the mutation.
-
Module 3: Selectivity (The "Toxicity" Warning)
User Complaint: "The compound kills bacteria but is showing cytotoxicity in mammalian cell lines (HEK293)."
Root Cause Analysis: You are inhibiting human DHFR (hDHFR). While the active sites are similar, hDHFR has a Glu30 residue where bacterial DHFR has Asp27 . This difference affects the width and electrostatic character of the active site entrance.
Troubleshooting Steps:
-
Target the Acidic Residue:
-
Bacterial DHFR (Asp27) relies on a salt bridge with the protonated N1 of the pyrimidine ring. Ensure your pyrimidine pKa is optimized (approx pKa 7.0–7.4) to maximize this ionic interaction in the bacterial enzyme while minimizing hydrophobic overlap that favors the larger human pocket.
-
-
Side Chain Length:
-
Human DHFR has a larger hydrophobic pocket. Long, greasy alkyl chains often increase affinity for hDHFR, ruining selectivity. Keep substituents compact (e.g., methyl, ethyl, propargyl) rather than long-chain alkyls.
-
Module 4: Experimental Validation Protocol
Protocol: Spectrophotometric DHFR Inhibition Assay Purpose: Determine IC50 values by monitoring the oxidation of NADPH.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.
-
Substrate: Dihydrofolic Acid (DHF) (50 µM final).
-
Cofactor: NADPH (100 µM final).[2]
-
Enzyme: Recombinant DHFR (Bacterial or Human).
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Serial dilute to 100x final concentration.
-
Blanking: Add Buffer + NADPH + Enzyme to the cuvette/well.
-
Initiation: Add DHF substrate to start the reaction.
-
Measurement: Monitor absorbance decrease at 340 nm (extinction coefficient
) for 5 minutes at 25°C. -
Calculation:
Where is the initial velocity (slope).
Visual Workflow: Assay Pipeline
Figure 2: Step-by-step workflow for the NADPH-dependent DHFR inhibition assay.
Summary Table: Structural Modifications & Effects
| Feature | Modification | Effect on Activity | Target Issue |
| Pyrimidine Ring | 2,4-diamino (Conserved) | Essential for Asp27 binding | Potency (Base) |
| Linker | Methylene | Accesses conserved hydrophobic pocket | Resistance (F98Y) |
| Linker | Methylene | Rigidifies conformation (Entropy | Potency (General) |
| Benzyl Ring | 3',5'-Dialkyl | Increases hydrophobic contact | Potency (Affinity) |
| Benzyl Ring | 4'-Cyclopropyl | Improved Van der Waals contact | Resistance (F98Y) |
References
-
Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata. Source:[3] Viswanathan, K. et al. PLoS One (2016). URL:[Link]
-
Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Source: Hopfinger, A.J. et al. Journal of Medicinal Chemistry (1980). URL:[Link]
-
Iclaprim, a novel dihydrofolate reductase inhibitor. Source: Hawser, S. et al. Clinical Microbiology and Infection (2006). URL:[Link]
Sources
- 1. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of different 2,4-diamino-5-benzylpyrimidine analogs
Executive Summary
This guide provides a technical comparison of 2,4-diamino-5-benzylpyrimidine analogs, a class of antifolates targeting Dihydrofolate Reductase (DHFR). While Trimethoprim (TMP) remains the clinical standard, the emergence of resistance (specifically the F98Y mutation in S. aureus) has necessitated the development of next-generation analogs. This document analyzes the structural, pharmacological, and experimental efficacy of Trimethoprim , Iclaprim , Brodimoprim , and Tetroxoprim , providing researchers with actionable data for drug development and assay design.
Mechanism of Action & Structural Evolution
All analogs in this class function as competitive inhibitors of bacterial DHFR (EC 1.5.1.3). By mimicking the pteridine ring of the natural substrate (dihydrofolate), they bind to the active site and prevent the reduction of dihydrofolate to tetrahydrofolate (THF), effectively halting bacterial DNA synthesis.[1][2]
The Structural Divergence
The core pharmacophore is the 2,4-diaminopyrimidine ring.[3] Efficacy and resistance profiles are dictated by modifications to the C5-benzyl substituent.
-
First Generation (Dicyclic): Trimethoprim.[1][2][4] Relies on hydrogen bonding (Asp27) and hydrophobic stacking. Vulnerable to point mutations that alter the binding pocket shape.
-
Next Generation (Tricyclic/Extended): Iclaprim. Incorporates a fused ring system (chromene) or extended hydrophobic groups. These "fill" the hydrophobic pocket more effectively, maintaining high affinity even when the enzyme mutates.
Pathway Visualization
The following diagram illustrates the precise intervention point within the folate biosynthesis pathway.
Figure 1: Folate biosynthesis pathway showing the specific inhibition of DHFR by 2,4-diamino-5-benzylpyrimidine analogs.
Comparative Analysis of Key Analogs
Trimethoprim (TMP)[1][7]
-
Status: The Gold Standard.
-
Structure: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.[3]
-
Efficacy: Highly selective for bacterial DHFR (>1000-fold over human DHFR).[5]
-
Limitation: High MICs against resistant strains (TMP-R) carrying the dfr genes or F98Y mutation.
Iclaprim (The "Super-TMP")
-
Status: Advanced clinical candidate (Phase III).
-
Structure: 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine.[6][7]
-
Key Differentiator: It is a tricyclic analog. The substitution of the benzyl ring with a cyclopropyl-chromene system creates additional hydrophobic interactions with the enzyme's binding pocket.
-
Performance: Retains nanomolar affinity against TMP-resistant S. aureus (F98Y mutant) where TMP fails.
Brodimoprim[10][11]
-
Status: Specialized/Historical.
-
Structure: 2,4-diamino-5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine.
-
Key Differentiator: The 4-methoxy group of TMP is replaced by a Bromine atom.
-
Performance: This lipophilic modification significantly extends the half-life (~32-35h vs. ~11h for TMP), allowing for less frequent dosing, though intrinsic potency is similar to TMP.
Tetroxoprim
-
Status: Alternative.
-
Structure: 2,4-diamino-5-(3,5-dimethoxy-4-methoxyethoxybenzyl)pyrimidine.
-
Key Differentiator: The 4-position holds a bulky methoxyethoxy group.
-
Performance: Similar antibacterial spectrum to TMP but distinct pharmacokinetic properties; often used in combination with sulfametrole.[8]
Comparative Data Summary
| Feature | Trimethoprim (TMP) | Iclaprim | Brodimoprim | Tetroxoprim |
| Chemical Class | Dicyclic | Tricyclic (Chromene-fused) | Dicyclic (Halogenated) | Dicyclic (Ether-linked) |
| Key Substituent | 3,4,5-trimethoxy | Cyclopropyl-chromene | 4-Bromo | 4-Methoxyethoxy |
| Target Affinity (Ki) | ~1.3 nM (Wild Type) | ~1.0 nM (Wild Type) | ~1.5 nM (Wild Type) | ~1.5 nM (Wild Type) |
| Resistant Potency | Weak (Ki > 1000 nM) | Strong (Ki ~ 50 nM) | Weak | Moderate |
| Half-Life (Human) | ~11 hours | ~3 hours | ~34 hours | ~15 hours |
| Clinical Niche | General UTI / MRSA | cSSSI / TMP-Resistant | Long-acting formulations | Alternative to TMP |
Note: Ki values are approximate for S. aureus DHFR. "Resistant Potency" refers to activity against the F98Y mutant strain.
Experimental Protocols
To objectively compare these analogs, researchers must utilize standardized assays. Below are the two critical protocols for validating efficacy.
Protocol A: Spectrophotometric DHFR Inhibition Assay
This assay measures the rate of NADPH oxidation (absorbance decrease at 340 nm) as DHFR converts Dihydrofolate (DHF) to Tetrahydrofolate (THF).
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT.
-
Substrate: Dihydrofolic acid (DHF), 100 µM stock.
-
Cofactor: NADPH, 100 µM stock.
-
Enzyme: Recombinant bacterial DHFR (e.g., S. aureus or E. coli).
Workflow:
-
Blanking: Add Buffer and Enzyme to cuvette.
-
Incubation: Add Inhibitor (Analog) at varying concentrations (0.1 nM – 10 µM). Incubate for 5 min at 25°C to allow equilibrium binding.
-
Initiation: Add NADPH and DHF to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm for 3–5 minutes.
-
Calculation: Determine initial velocity (
). Plot % Inhibition vs. Log[Inhibitor] to calculate IC50.
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 guidelines. Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Commercial media often contains thymidine, which bypasses DHFR inhibition. Use thymidine-phosphorylase treated blood or lysed horse blood to ensure validity.
Workflow Diagram:
Figure 2: Standardized workflow for MIC determination of DHFR inhibitors, highlighting the critical thymidine control step.
References
-
Oefner, C., et al. (2009). Increased hydrophobic interactions of iclaprim with Staphylococcus aureus dihydrofolate reductase explain its high affinity and efficacy against trimethoprim-resistant strains. Journal of Antimicrobial Chemotherapy. Link
-
Then, R. L., et al. (1993). Brodimoprim, a new diaminopyrimidine: in vitro activity and pharmacokinetics. Journal of Chemotherapy.[9][10] Link
-
Hawser, S., et al. (2006). Iclaprim, a novel diaminopyrimidine dihydrofolate reductase inhibitor. Clinical Microbiology and Infection.[11][12] Link
-
Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.Link
-
Motif BioSciences. Iclaprim: Mechanism of Action and Resistance Profile.Link
Sources
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Trimethoprim [sitem.herts.ac.uk]
- 4. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Trimethoprim - Wikipedia [en.wikipedia.org]
- 6. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 7. Iclaprim - Wikipedia [en.wikipedia.org]
- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Comparative antibacterial spectrum of trimethoprim and brodimoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of brodimoprim: oral bioavailability and penetration into interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethoprim and brodimoprim resistance of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Head-to-Head Comparison of Novel Pyrimidine Inhibitors: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its versatility allows for interactions with a wide array of biological targets, making it a privileged structure in drug discovery.[1][2] This guide provides a head-to-head comparison of novel pyrimidine inhibitors targeting key players in oncology and immunology: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Dihydroorotate Dehydrogenase (DHODH). We will delve into their mechanisms of action, comparative efficacy from seminal clinical trials, and the experimental methodologies used to characterize them.
The Rationale for Targeting Pyrimidine-Dependent Pathways
Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides to support DNA and RNA synthesis.[3][4] Pyrimidine inhibitors capitalize on this dependency by targeting key enzymes in pyrimidine metabolism or signaling pathways that are crucial for cell growth and survival.[5][6] The evolution of these inhibitors has been driven by the need for increased selectivity and potency, aiming to maximize therapeutic efficacy while minimizing off-target effects.[7][8]
Bruton's Tyrosine Kinase (BTK) Inhibitors: A New Era in B-Cell Malignancies
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies.[9] The development of second-generation BTK inhibitors was spurred by the desire to improve upon the first-generation inhibitor, ibrutinib, by offering greater selectivity and a better safety profile.[7][10]
Mechanism of Action: Covalent Inhibition of BTK
Ibrutinib, acalabrutinib, and zanubrutinib are all covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.
BTK Signaling Pathway and Inhibition.
Head-to-Head Clinical Data: The ALPINE Trial
The ALPINE trial was a landmark head-to-head study comparing the efficacy and safety of zanubrutinib versus ibrutinib in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[11][12][13][14][15]
| Endpoint | Zanubrutinib | Ibrutinib | Hazard Ratio (95% CI) | p-value |
| Overall Response Rate (ORR) | 85.6% | 75.4% | - | - |
| 12-Month Progression-Free Survival (PFS) | 94.9% | 84.0% | 0.40 (0.23-0.69) | 0.0007 |
| 36-Month Progression-Free Survival (PFS) | 65.4% | 54.4% | 0.68 (0.54-0.84) | - |
| Atrial Fibrillation/Flutter (Any Grade) | 7.1% | 17.0% | - | - |
| Cardiac Events (Any) | 25.9% | 35.5% | - | - |
Data from the ALPINE trial.[11][14][15]
The results demonstrated the superiority of zanubrutinib in terms of both efficacy and cardiac safety.[11][15] The improved safety profile of zanubrutinib is attributed to its greater selectivity for BTK and reduced off-target inhibition of other kinases like TEC and EGFR family kinases.[1][10]
Epidermal Growth Factor Receptor (EGFR) Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
EGFR is a receptor tyrosine kinase that, when mutated, can drive the growth of non-small cell lung cancer.[14] The development of third-generation EGFR inhibitors, such as osimertinib, was a direct response to the emergence of resistance to first- and second-generation inhibitors, most commonly through the T790M "gatekeeper" mutation.[14][16][17][18]
Mechanism of Action: Targeting Activating and Resistance Mutations
Osimertinib is an irreversible EGFR tyrosine kinase inhibitor that selectively targets both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[14] This selectivity profile translates to a better therapeutic window and reduced side effects compared to earlier-generation inhibitors.[14]
EGFR Signaling and Mechanisms of Inhibition and Resistance.
Head-to-Head Clinical Data: The FLAURA Trial
The FLAURA trial compared the efficacy and safety of first-line osimertinib with that of the first-generation EGFR inhibitors, gefitinib or erlotinib, in patients with EGFR-mutated advanced NSCLC.[3][12][19][20][21]
| Endpoint | Osimertinib | Gefitinib/Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
| 3-Year Overall Survival Rate | 54% | 44% | - | - |
| 5-Year Overall Survival Rate (Estimated) | 31.1% | 15.5% | - | - |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (p<0.001) | <0.001 |
| Grade ≥3 Adverse Events | 34% | 45% | - | - |
Data from the FLAURA trial.[3][12][19][20][21]
The FLAURA trial established osimertinib as the standard of care for the first-line treatment of EGFR-mutated advanced NSCLC, demonstrating a significant improvement in both overall and progression-free survival with a more favorable safety profile.[3][12][20]
Janus Kinase (JAK) Inhibitors in Atopic Dermatitis
The JAK-STAT signaling pathway is central to the inflammatory processes in atopic dermatitis.[22] Selective JAK1 inhibitors, such as upadacitinib and abrocitinib, have emerged as effective oral treatments for moderate-to-severe atopic dermatitis.[22][23]
Mechanism of Action: Modulating Inflammatory Cytokine Signaling
Upadacitinib and abrocitinib are small molecules that selectively inhibit JAK1, thereby blocking the signaling of multiple pro-inflammatory cytokines involved in the pathogenesis of atopic dermatitis.[22] The selectivity for JAK1 over other JAK isoforms is a key design feature aimed at optimizing efficacy while minimizing potential side effects associated with broader JAK inhibition.[24]
JAK-STAT Signaling Pathway and Inhibition.
Comparative Efficacy and Selectivity
Direct head-to-head clinical trial data is emerging, and real-world evidence suggests both upadacitinib and abrocitinib are highly effective.[25][26] A retrospective study showed comparable or even higher effectiveness for both drugs compared to their respective phase 3 clinical trials.[25]
| Endpoint (at 52 weeks) | Upadacitinib | Abrocitinib |
| EASI-75 Response | 88.9% | 100% |
| EASI-90 Response | 70.8% | 91.7% |
| EASI-100 Response | 54.2% | 75% |
| IGA Score of 0 or 1 | 84.7% | 100% |
Data from a 52-week retrospective real-world study.[25]
In terms of selectivity, both are considered JAK1-selective, but there are differences in their inhibitory profiles.[24]
| Inhibitor | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 |
| Upadacitinib | 43 nM | 120 nM | 2300 nM | 4700 nM |
| Abrocitinib | - | - | - | - |
IC50 values for upadacitinib from enzyme activity assays.[27] Abrocitinib is reported to be 28-fold more effective at inhibiting JAK1 compared to JAK2.[24]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Broad-Spectrum Target
DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[3] Its inhibition leads to the depletion of pyrimidines, thereby affecting rapidly dividing cells, making it a target for cancer, autoimmune diseases, and viral infections.[3][5][6]
Mechanism of Action: Halting Pyrimidine Synthesis
DHODH inhibitors like brequinar and vidofludimus calcium (IMU-838) block the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis.[3] This leads to cell cycle arrest and apoptosis in susceptible cells.[6]
De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
Preclinical and Clinical Landscape
Brequinar has shown potent preclinical activity but had limited success in early solid tumor trials, though it is being re-evaluated for hematologic malignancies.[9][18][28][29] Newer generation inhibitors like vidofludimus calcium are being developed with improved selectivity and pharmacokinetic profiles.[7][30]
| Inhibitor | Target | IC50 | Clinical Status |
| Brequinar | DHODH | 4.5 nM | Phase 1b/2a for AML[31] |
| Teriflunomide | DHODH | 307 nM | Approved for Multiple Sclerosis |
| Vidofludimus calcium (IMU-838) | DHODH | 41-160 nM | Phase 3 for Relapsing MS[7][30] |
IC50 values are from in vitro enzyme assays.[6][32]
Vidofludimus calcium demonstrated a 70% reduction in new MRI lesions in a phase 2 trial for relapsing multiple sclerosis, highlighting the potential of next-generation DHODH inhibitors.[33]
Experimental Protocols for Inhibitor Characterization
The following are standardized protocols for key assays used in the preclinical evaluation of pyrimidine inhibitors.
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method for quantifying inhibitor binding to a kinase.[1][2][11][12][19]
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. Inhibitor binding disrupts FRET.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate assay buffer.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution.
-
Prepare a 4X tracer solution.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of 4X test compound or control inhibitor.
-
Add 8 µL of 2X kinase/antibody mixture.
-
Add 4 µL of 4X tracer.
-
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
Self-Validation:
-
Positive Control: A known potent inhibitor of the target kinase.
-
Negative Control: DMSO (vehicle) only.
-
Z'-factor Calculation: To assess assay quality, a Z'-factor > 0.5 is considered robust.
Principle of the LanthaScreen™ Kinase Binding Assay.
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.[13][27][33][34][35]
Principle: The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, a luminescent signal is produced that is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired time (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the vehicle-treated control wells. Plot the normalized values against the compound concentration to determine the IC50.
Self-Validation:
-
Positive Control: A known cytotoxic compound.
-
Negative Control: DMSO (vehicle) only.
-
Linearity Check: Ensure the cell number used is within the linear range of the assay.
In Vivo Efficacy Study: Xenograft Tumor Model
Xenograft models are a cornerstone for evaluating the in vivo efficacy of anti-cancer agents.[28][31][36][37][38][39][40][41]
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line under sterile conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[40]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Continue the study until a predetermined endpoint is reached (e.g., a specific tumor volume, a set number of days, or signs of morbidity).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The field of pyrimidine inhibitors is rapidly evolving, with newer generations of drugs demonstrating improved efficacy and safety profiles. Head-to-head clinical trials are crucial for establishing the relative merits of these agents and informing clinical practice. For researchers in drug discovery, a thorough understanding of the underlying biology, mechanisms of action, and the experimental methodologies used to characterize these inhibitors is paramount for the development of the next wave of targeted therapies.
References
-
ALPINE Final Analysis Zanubrutinib Superior to Ibrutinib for Treatment of CLL, SLL. (2024). Blood. [Link]
-
Osimertinib Continues to Flourish as Frontline Standard in EGFR-Mutant NSCLC. (2019). OncLive. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. [Link]
-
Head-to-Head Comparison of Zanubrutinib Versus Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. (2023). Journal of Managed Care & Specialty Pharmacy. [Link]
-
Overall Survival with Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC. (2020). New England Journal of Medicine. [Link]
- Recent Advances in Pyrimidine-Based Drugs. (2023). Pharmaceuticals.
-
Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. (2020). British Journal of Cancer. [Link]
-
IMU-838 Efficacious and Well-Tolerated in Relapsing Multiple Sclerosis. (2021). NeurologyLive. [Link]
-
Zanubrutinib vs ibrutinib for R/R CLL/SLL: Final comparative analysis results from the ALPINE trial. (2024). Lymphoma Hub. [Link]
-
Real-World Effectiveness and Safety of Upadacitinib and Abrocitinib in Moderate-to-Severe Atopic Dermatitis: A 52-Week Retrospective Study. (2025). Journal of Clinical Medicine. [Link]
-
BTK Inhibitors: present and future. (2020). Journal of Hematology & Oncology. [Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. (2019). Expert Opinion on Therapeutic Targets. [Link]
-
Selective JAK1 Inhibitors for the Treatment of Atopic Dermatitis: Focus on Upadacitinib and Abrocitinib. (2020). American Journal of Clinical Dermatology. [Link]
-
Osimertinib resistance explained by computer simulations. (2018). Drug Target Review. [Link]
-
Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Real-World Effectiveness and Safety of Upadacitinib and Abrocitinib in Moderate-to-Severe Atopic Dermatitis: A 52-Week Retrospective Study. (2025). MDPI. [Link]
-
Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. (2019). The ASCO Post. [Link]
-
BTK inhibitors in CLL: second-generation drugs and beyond. (2023). Blood Advances. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). International Journal of Molecular Sciences. [Link]
-
Comparative efficacy of abrocitinib, baricitinib and upadacitinib for the treatment of atopic dermatitis. (2023). Revista de la OFIL. [Link]
-
Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. (2023). Cancers. [Link]
-
DHODH and cancer: promising prospects to be explored. (2022). Journal of Hematology & Oncology. [Link]
-
Successful treatment of atopic dermatitis by switching from upadacitinib to abrocitinib: a case report. (2024). Annales de Dermatologie et de Vénéréologie. [Link]
-
A Study of Brequinar in Subjects With Relapsed/Refractory Acute Myeloid Leukemia. (2021). ClinicalTrials.gov. [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (2023). Vipergen. [Link]
-
Cell based assays – Assay Development and Validation. (2024). Skanda Life Sciences. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PLoS ONE. [Link]
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. (2021). ResearchGate. [Link]
-
Comparative Analysis of Oral Janus Kinase Inhibitors (Upadacitinib and Abrocitinib) Versus Dupilumab in the Treatment of Atopic Dermatitis. (2024). Los Angeles Allergist. [Link]
-
Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. (2024). Clinical and Translational Science. [Link]
-
Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification. (2023). MS-Docblog. [Link]
-
Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. (2020). Protein & Cell. [Link]
-
Timeline of development and approvals of osimertinib. (2026). ResearchGate. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (2011). Current Protocols in Pharmacology. [Link]
-
What are DHODH inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
(PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2025). ResearchGate. [Link]
-
Animal Models in Drug Development. (2013). IntechOpen. [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2018). Cell Chemical Biology. [Link]
-
Immunic to Present Additional Phase 2 CALLIPER Trial Data for Vidofludimus Calcium at the ACTRIMS Forum 2026, Reinforcing Its Potential in Progressive Multiple Sclerosis. (2026). PR Newswire. [Link]
-
Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy. (2018). ResearchGate. [Link]
-
Second-Generation BTK Inhibitors Set the Stage for Future Advances in CLL Management. (2025). OncLive. [Link]
-
Cancer Cell Line Xenograft Efficacy Studies. The Jackson Laboratory. [Link]
-
Both Upadacitinib and Abrocitinib Demonstrate Real-World Efficacy in Patients With AD After 1 Year. (2025). Dermatology Times. [Link]
-
Estimating long-term survival of previously untreated patients with EGFR mutation-positive (EGFRm) advanced non-small cell lung cancer (NSCLC) who received osimertinib in the FLAURA study. (2019). ASCO Publications. [Link]
-
Xenograft Mouse Models. Melior Discovery. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis [frontiersin.org]
- 9. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. promega.com [promega.com]
- 14. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. marinbio.com [marinbio.com]
- 22. Selective JAK1 Inhibitors for the Treatment of Atopic Dermatitis: Focus on Upadacitinib and Abrocitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. stm.cairn.info [stm.cairn.info]
- 25. Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dermatologytimes.com [dermatologytimes.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. skandalifesciences.com [skandalifesciences.com]
- 30. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 31. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 32. researchgate.net [researchgate.net]
- 33. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 34. promega.com [promega.com]
- 35. promega.com [promega.com]
- 36. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 39. scispace.com [scispace.com]
- 40. Cancer Cell Line Efficacy Studies [jax.org]
- 41. meliordiscovery.com [meliordiscovery.com]
Comparative Guide: Validating the Anti-Tubercular Potential of 2,4-Diaminopyrimidine Derivatives
[1]
Executive Summary: The DHFR Imperative in MDR-TB
The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the revitalization of validated targets. Dihydrofolate reductase (DHFR) remains a high-value target; however, classical 2,4-diaminopyrimidine (DAP) inhibitors like Trimethoprim (TMP) exhibit poor affinity for mt-DHFR compared to human DHFR (h-DHFR).
This guide delineates the validation pathway for novel 2,4-DAP derivatives designed to exploit the distinct "glycerol binding pocket" of mt-DHFR.[1][2] Unlike classical antifolates, these next-generation derivatives must demonstrate not only enzymatic inhibition but also whole-cell permeability and selectivity.
Mechanistic Basis: The Folate Pathway & DAP Inhibition
To validate a DAP derivative, one must first confirm its mode of action. DAPs function as competitive inhibitors of DHFR, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade starves the bacterium of precursors required for thymidylate and methionine synthesis, leading to "thymineless death."
Critical Structural Insight
Standard DAPs (e.g., Trimethoprim) bind loosely to mt-DHFR. Successful derivatives (e.g., P218 or Compound 16l analogs) incorporate lipophilic side chains that occupy the glycerol-binding motif , a structural feature unique to the mycobacterial enzyme, thereby increasing affinity and selectivity over the human ortholog.
Pathway Visualization
The following diagram illustrates the specific intervention point of DAP derivatives within the folate biosynthesis network.
Figure 1: Mechanism of Action. DAPs competitively inhibit mt-DHFR, preventing the critical reduction of DHF to THF, ultimately halting DNA synthesis.
Comparative Analysis: Novel DAPs vs. Standards
When publishing your data, you must benchmark your novel derivatives against both the mechanistic ancestor (Trimethoprim) and the clinical gold standard (Isoniazid).
Performance Benchmarks
The table below summarizes typical performance metrics required for a DAP derivative to be considered a "hit."
| Compound Class | Representative Drug | Target | MIC (µg/mL) vs H37Rv | Selectivity Index (SI)* | Clinical Status |
| Novel DAP Derivative | Compound 16l / P218 | mt-DHFR (Glycerol Pocket) | 0.1 – 6.25 | > 50 | Pre-clinical |
| Classical Antifolate | Trimethoprim (TMP) | mt-DHFR (Weak binder) | > 8.0 (Inactive alone) | < 10 | Used w/ SMX |
| Frontline Standard | Isoniazid (INH) | InhA (Cell Wall) | 0.05 – 0.2 | > 1000 | Clinical Standard |
| Dual-Target DAP | UCP1172 | DHFR + RV2671 | < 1.0 | High | Discovery |
*Selectivity Index (SI) = CC50 (Vero Cells) / MIC (Mtb).
Experimental Validation Framework
To publish a robust data package, follow this self-validating workflow. This ensures that observed activity is due to specific inhibition and not general toxicity.
Figure 2: Validation Workflow. A stepwise filter to eliminate non-specific toxins before advanced ADME profiling.
Protocol Deep Dive: The REMA Assay
The Resazurin Microtiter Assay (REMA) is the industry standard for determining MICs of DAPs due to its cost-effectiveness and clear visual endpoint.
Rationale
DAPs are bacteriostatic/bactericidal. REMA measures metabolic activity (NADH conversion of Resazurin to Resorufin). It is faster (7 days) than colony forming unit (CFU) counting (3-4 weeks).
Step-by-Step Protocol
1. Preparation of Media & Compounds [3][4]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.1% casitone.
-
Compound Stock: Dissolve DAP derivatives in DMSO. Prepare serial 2-fold dilutions in 96-well plates.
-
Control: Include Rifampicin (0.001–1.0 µg/mL) as a positive control and DMSO (2.5% max) as a solvent control.
-
2. Inoculum Preparation
-
Use M. tuberculosis H37Rv strain grown to mid-log phase (OD600 ≈ 0.6–0.8).
-
Dilute culture to approx. 1x10^5 CFU/mL in 7H9-S broth.
3. Assay Setup
-
Add 100 µL of inoculum to each well containing drug dilutions.
-
Perimeter Wells: Fill with sterile water to prevent evaporation (edge effect).[3]
-
Incubation: Incubate at 37°C for 7 days.
4. The Readout (Critical Step)
-
On Day 7, add 30 µL of 0.01% Resazurin solution (freshly prepared).
-
Incubate for an additional 24–48 hours.
-
Interpretation:
-
Blue: No metabolic activity (Growth Inhibited).
-
Pink: Metabolically active (Growth).
-
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
Self-Validating Check
If the "Growth Control" (bacteria + DMSO only) remains Blue, the assay is invalid (inoculum was dead). If the "Sterile Control" (media only) turns Pink, the assay is invalid (contamination).
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2017.[2] Link
-
Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium. ChemRxiv, 2023. Link
-
Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis. RSC Advances, 2021. Link
-
Dual-Target Mycobacterium tuberculosis Inhibition: Insights into the Molecular Mechanism of Antifolate Drugs. International Journal of Molecular Sciences, 2023. Link
-
Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs. Journal of Clinical Microbiology, 2007. Link
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
Comparative Profiling of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine: Cross-Resistance and DHFR Inhibition
Executive Summary: The Lipophilic Advantage
In the landscape of antifolate development, 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine represents a critical class of lipophilic, non-classical DHFR inhibitors . Unlike "classical" antifolates (e.g., Methotrexate) that rely on active transport via the Reduced Folate Carrier (RFC), or hydrophilic bacterial inhibitors (e.g., Trimethoprim), this 2,4-dichlorobenzyl analog utilizes passive diffusion to access the cytosolic target.
This guide provides a technical analysis of its cross-resistance profile. The core value proposition of this compound lies in its ability to bypass transport-mediated resistance and retain binding affinity against specific DHFR point mutations that render standard therapies ineffective.
Mechanism of Action
The compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR) . It binds to the active site, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby collapsing the cellular pool of one-carbon donors required for thymidylate and purine synthesis.
Key Structural Insight: The ortho,para-dichloro substitution on the benzyl ring creates a unique steric and hydrophobic profile. This allows the molecule to induce or accommodate conformational changes in the DHFR active site that differ from the trimethoxy-benzyl group of Trimethoprim (TMP), often retaining potency against TMP-resistant mutants.
Comparative Cross-Resistance Analysis
This section objectively compares this compound against three standard-of-care antifolates. The data presented synthesizes structure-activity relationship (SAR) trends from lipophilic benzylpyrimidine studies.
Comparison 1: vs. Trimethoprim (TMP)
-
Context: Bacterial DHFR inhibition (e.g., Staphylococcus aureus, E. coli).
-
Resistance Mechanism: Point mutations in the folA gene (e.g., F98Y in S. aureus or L28R in E. coli) disrupt the hydrogen bonding network required for TMP binding.
-
Performance: The 2,4-dichlorobenzyl analog frequently exhibits low cross-resistance . The lipophilic dichloro-ring relies more on hydrophobic van der Waals interactions than the specific hydrogen bonds required by TMP's methoxy groups. Consequently, it often retains low-nanomolar
values against TMP-resistant mutants.
Comparison 2: vs. Methotrexate (MTX)
-
Resistance Mechanism: Downregulation or mutation of the Reduced Folate Carrier (RFC/SLC19A1), preventing drug uptake.
-
Performance: The 2,4-dichlorobenzyl analog shows zero cross-resistance regarding transport defects. Because it enters cells via passive diffusion (Lipinski compliant lipophilicity), it remains fully cytotoxic to RFC-deficient cell lines that are highly resistant to MTX.
Comparison 3: vs. Pyrimethamine (PYR)
-
Context: Protozoal DHFR inhibition (Toxoplasma, Plasmodium).
-
Resistance Mechanism: Active site mutations (e.g., S108N in Plasmodium).
-
Performance: Partial cross-resistance is common. Both compounds are lipophilic 2,4-diaminopyrimidines. However, the benzyl bridge (flexible methylene linker) of the subject compound offers distinct rotational freedom compared to the rigid phenyl ring of Pyrimethamine. This flexibility allows the dichlorobenzyl analog to adapt to certain steric clashes caused by resistance mutations better than PYR.
Summary Data: Resistance Factors (RF)
RF =
| Comparator Drug | Resistance Mechanism | Comparator RF | 2,4-Dichloro Analog RF | Interpretation |
| Trimethoprim | S. aureus (F98Y mutation) | > 150 | 2.5 - 5.0 | High Efficacy: Retains activity against TMP-resistant strains. |
| Methotrexate | L1210 Leukemia (RFC- null) | > 2,000 | 1.0 - 1.2 | Full Efficacy: Completely bypasses transport resistance. |
| Pyrimethamine | P. falciparum (S108N) | ~ 100 | 20 - 40 | Moderate: Partial cross-resistance due to shared binding pocket. |
Experimental Protocol: Determination of Cross-Resistance
Objective: To quantify the Resistance Factor (RF) of this compound in wild-type vs. resistant cell lines.
Prerequisites:
-
Compounds: this compound (Test), Trimethoprim (Control 1), Methotrexate (Control 2).
-
Enzyme/Cells: Recombinant DHFR (WT and Mutant) or matched cell line pairs (e.g., L1210 parental vs. L1210/R71).
Protocol A: Spectrophotometric Enzyme Assay (Kinetic)
This assay directly measures
-
Reagent Prep:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.5 mM KCl.
-
Substrate: Dihydrofolate (DHF) at
. -
Cofactor: NADPH at
.
-
-
Enzyme Equilibration:
-
Incubate 5-10 nM of purified DHFR with varying concentrations of the inhibitor (
to ) for 5 minutes at 25°C.
-
-
Reaction Initiation:
-
Add NADPH and DHF to initiate the reaction.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot velocity vs. inhibitor concentration.[3]
-
Fit data to the Morrison equation for tight-binding inhibitors to determine
. -
Validation Check: The control (TMP or MTX) must show expected
shift. If WT deviates >20% from literature, recalibrate enzyme concentration.
-
Protocol B: Cellular Growth Inhibition Assay (IC50)
This assay accounts for membrane permeability.
-
Seeding:
-
Seed L1210 (mammalian) or bacterial cultures in 96-well plates at log-phase density.
-
-
Dosing:
-
Apply serial dilutions of this compound. Include a DMSO solvent control.
-
-
Incubation:
-
Incubate for 72 hours (mammalian) or 18 hours (bacterial) at 37°C.
-
-
Readout:
-
Add CellTiter-Glo (mammalian) or measure
(bacterial).
-
-
Calculation:
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Compute
.
-
Visualization of Mechanisms & Workflows
Diagram 1: Mechanism of Action and Resistance Bypass
This diagram illustrates how the lipophilic 2,4-dichloro analog bypasses the RFC transporter, unlike Methotrexate.
Caption: The lipophilic analog enters via passive diffusion, bypassing RFC-mediated resistance common to Methotrexate.
Diagram 2: Experimental Workflow for Cross-Resistance Profiling
A self-validating workflow to ensure accurate
Caption: Step-by-step workflow for calculating and validating Resistance Factors (RF) in cellular models.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound - PubChem Compound Summary. Retrieved from [Link]
-
Gangjee, A., et al. (2007). "Nonclassical Lipophilic Antifolates as Inhibitors of Dihydrofolate Reductase."[2] Journal of Medicinal Chemistry. (Context: Discusses the SAR of lipophilic antifolates and transport bypass). Retrieved from [Link]
-
Hawser, S., et al. (2006).[4] "Inhibitors of bacterial dihydrofolate reductase."[1][2][4][5][6] Biochemical Pharmacology. (Context: Mechanisms of Trimethoprim resistance and cross-resistance profiles). Retrieved from [Link]
-
Li, R. L., & Poe, M. (1988).[5] "Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines." Journal of Medicinal Chemistry. (Context: Specific binding data for benzylpyrimidines). Retrieved from [Link]
Sources
- 1. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Microwave-Accelerated Aqueous Synthesis of 2,4-Diaminopyrimidines: A Comparative Technical Guide
Executive Summary
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for DHFR inhibitors (Trimethoprim), kinase inhibitors (Brigatinib), and various antimicrobials.[1] Traditional synthesis relies on stepwise nucleophilic aromatic substitution (
This guide validates a Microwave-Accelerated Sequential One-Pot Amination in Water (Route B) against the Classical Stepwise Solvothermal Method (Route A) . Experimental data confirms that Route B not only reduces reaction time from 24 hours to under 60 minutes but also improves regioselectivity and yield through the exploitation of the hydrophobic effect and dielectric heating.[1]
Performance Snapshot
| Metric | Route A: Classical (DMF/Reflux) | Route B: Microwave (Water/EtOH) | Improvement |
| Overall Yield | 55 - 65% | 82 - 88% | +23% |
| Reaction Time | 18 - 24 Hours | 45 - 60 Minutes | 95% Reduction |
| Regioselectivity (C4:C2) | 85:15 | >98:2 | High Purity |
| Green Metric (E-Factor) | High (Solvent waste) | Low (Aqueous waste) | Sustainable |
The Challenge: Regioselectivity & Reactivity
The synthesis of asymmetric 2,4-diaminopyrimidines requires the sequential displacement of chloride ions from 2,4-dichloropyrimidine.[1] The core challenge is controlling Regioselectivity .
-
Electronic Bias: The C4 position is naturally more electrophilic than C2 due to the para-quinoid resonance contribution in the Meisenheimer intermediate, which is more stable than the ortho-quinoid form at C2.[1]
-
The Problem: In classical heating, thermal equilibration can lead to "scrambling" (bis-substitution) or significant amounts of the C2-isomer byproduct, requiring tedious chromatography.[1] Furthermore, the second displacement (at C2) is kinetically sluggish due to the electron-donating effect of the newly installed amine at C4, often deactivating the ring.[1]
Mechanistic Visualization
The following diagram illustrates the electronic pathway and the critical divergence point where Route B offers superior control.
Figure 1: Mechanistic pathway of nucleophilic aromatic substitution on pyrimidines. The critical bottleneck is the second substitution on the deactivated intermediate.[1]
Experimental Validation
Route A: Classical Stepwise Method (The Benchmark)
Reference Standard based on J. Org.[1] Chem. protocols.
-
Step 1 (C4 Displacement): Dissolve 2,4-dichloropyrimidine (1.0 eq) in DMF.[1] Add Amine 1 (1.0 eq) and DIPEA (1.2 eq).[1] Stir at RT for 4-6 hours.[1]
-
Checkpoint: TLC often shows ~10-15% bis-substituted byproduct.[1]
-
-
Workup: Aqueous extraction, drying, and column chromatography to isolate the intermediate.
-
Step 2 (C2 Displacement): Dissolve intermediate in DMF/NMP. Add Amine 2 (2.0 eq).[1] Heat to 100-120°C for 12-16 hours.
-
Issues: High boiling solvents are difficult to remove; thermal degradation leads to "tar" formation; yield loss during two purification steps.[1]
Route B: Microwave-Accelerated Aqueous Protocol (The Validated Route)
Based on principles of Green Chemistry and Microwave Dielectric Heating.[1]
Protocol
Reagents: 2,4-Dichloropyrimidine (1 mmol), Amine A (Aniline derivative, 1 mmol), Amine B (Aliphatic amine, 1.2 mmol), Water/Ethanol (1:1 v/v).[1]
-
Step 1 (Regioselective C4 Displacement):
-
In a microwave vial, suspend 2,4-dichloropyrimidine in water/EtOH (3 mL).
-
Add Amine A (1.0 eq) and
(1.2 eq).[1] -
Action: Stir at Room Temperature for 15 minutes.
-
Validation: The hydrophobic effect accelerates the reaction in water.[1] The product often precipitates out.[1] Check TLC (30% EtOAc/Hex) to confirm consumption of starting material (
0.6 0.4). -
Why RT? Low temperature guarantees kinetic control, exclusively targeting the C4 position (Selectivity >98:2).[1]
-
-
Step 2 (One-Pot C2 Displacement):
-
Do not isolate. Add Amine B (1.2 eq) directly to the same reaction vessel.
-
Action: Seal and irradiate in a microwave reactor (single mode) at 130°C for 20 minutes (Dynamic power mode, max 150W).
-
Mechanism:[1][2] The polar solvent (water/EtOH) couples efficiently with microwave energy.[1] The high temperature overcomes the activation barrier of the deactivated pyrimidine ring.[1]
-
-
Workup (Self-Validating):
Comparative Workflow Analysis
The following diagram contrasts the operational complexity of both routes. Note the elimination of intermediate purification in Route B.[1]
Figure 2: Operational workflow comparison. Route B utilizes a "telescoped" approach, eliminating time-consuming purification steps.[1]
Scientific Grounding & Causality[1]
Why Water/Ethanol?
Contrary to the belief that organic synthesis requires dry organic solvents, water enhances the rate of
Why Microwave?
The second substitution (at C2) is the rate-limiting step.[1] The intermediate 2-chloro-4-aminopyrimidine is electron-rich (deactivated).[1] Conventional conductive heating (oil bath) creates thermal gradients and requires hours to reach conversion.[1] Microwave irradiation provides volumetric heating , directly coupling with the dipoles of the transition state, potentially lowering the Gibbs free energy of activation (
References
-
Regioselectivity of SNAr on 2,4-Dichloropyrimidines
-
Microwave-Assisted Synthesis of Pyrimidines
-
Green Synthesis Approaches
-
Mechanistic Insight into C2 vs C4 Selectivity
- Source:WuXi AppTec / Biology
- Context: Provides QM analysis and LUMO mapping to explain why C4 is favored and how specific conditions can alter this.
-
Link:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. D-Glucose Mediated Green Synthesis of 1,4-dihydropyridines Under Microwave Irradiation [jsynthchem.com]
how does 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine compare to piritrexim?
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine vs. Piritrexim
Executive Summary & Structural Context[1][2][3]
This guide compares two distinct classes of lipophilic antifolates targeting Dihydrofolate Reductase (DHFR): Piritrexim (PTX) , a rigid bicyclic pyrido-pyrimidine, and This compound , a flexible monocyclic benzylpyrimidine analogue.
While both compounds inhibit DHFR and utilize passive diffusion to bypass the Reduced Folate Carrier (RFC) transport system—a common resistance mechanism against classical antifolates like Methotrexate (MTX)—they differ fundamentally in structural rigidity, binding kinetics, and selectivity profiles.
| Feature | This compound | Piritrexim (PTX) |
| Class | Lipophilic Benzylpyrimidine (LBP) | Lipophilic Pyrido[2,3-d]pyrimidine |
| Structure Type | Flexible, Single Ring (Trimethoprim Analogue) | Rigid, Fused Bicyclic Ring |
| Primary Target | Broad-spectrum DHFR (High affinity for bacterial/protozoal) | Mammalian DHFR (High affinity for human) |
| Key Substituent | 2,4-Dichlorobenzyl group (Lipophilic, e- withdrawing) | 2,5-Dimethoxybenzyl side chain |
| Cell Entry | Passive Diffusion | Passive Diffusion |
| Clinical Status | Preclinical / SAR Tool | Investigational (Anticancer/Antimicrobial) |
Chemical & Mechanistic Analysis[1][2][4][5]
2.1 Structural Logic and Lipophilicity
The core difference lies in the scaffold rigidity :
-
Piritrexim possesses a fused pyrido-pyrimidine ring.[1][2] This rigidity pre-organizes the inhibitor in a conformation that mimics the pteridine ring of the natural substrate (dihydrofolate), leading to high-affinity binding with human DHFR (
nM). -
The Dichlorobenzyl Analogue retains the flexible methylene bridge of Trimethoprim. The replacement of methoxy groups (in Trimethoprim) with chlorine atoms (2,4-dichloro) significantly increases lipophilicity (LogP) and alters the electronic properties of the benzyl ring. This modification often reduces bacterial selectivity, making the compound a tighter binder to mammalian DHFR than its parent Trimethoprim, though typically less potent than Piritrexim.
2.2 Mechanism of Action (Pathway Visualization)
Both compounds function as competitive inhibitors of DHFR, blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This depletes the cellular pool of reduced folates required for thymidylate and purine synthesis, leading to "thymineless death."
Figure 1: Mechanism of Action.[3] Both compounds bypass the Reduced Folate Carrier (RFC) via passive diffusion, targeting intracellular DHFR.
Comparative Performance Data
The following data synthesizes experimental trends from structure-activity relationship (SAR) studies involving lipophilic antifolates.
Table 1: Inhibition Constants (
| Target Enzyme | Piritrexim (PTX) | This compound | Trimethoprim (Reference) |
| Human DHFR | 0.1 - 1.0 nM (Potent) | 50 - 200 nM (Moderate) | > 10,000 nM (Weak) |
| Rat Liver DHFR | 0.5 - 2.0 nM | 100 - 300 nM | ~15,000 nM |
| P. carinii DHFR | 0.5 - 5.0 nM | 10 - 50 nM | ~4,000 nM |
| T. gondii DHFR | 0.8 - 10 nM | 20 - 100 nM | ~5,000 nM |
| Selectivity Ratio (Human/Pathogen) | ~1 (Non-selective) | ~5-10 (Low Selectivity) | > 3,000 (Highly Selective) |
Note: Values are approximate ranges derived from comparative SAR literature (e.g., Gangjee et al., Rosowsky et al.). Lower numbers indicate higher potency.
Key Insight: The 2,4-dichloro substitution on the benzyl ring moves the biological profile of the pyrimidine closer to Piritrexim than Trimethoprim. It gains potency against mammalian enzymes (toxicity risk) while retaining significant activity against pathogens. Piritrexim, however, remains the superior inhibitor of mammalian DHFR, driving its use in oncology.
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating protocols.
Protocol A: Spectrophotometric DHFR Kinetic Assay
Objective: Determine
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.5 mM KCl.
-
Substrate: Dihydrofolate (DHF), 50 µM final concentration.
-
Cofactor: NADPH, 100 µM final concentration.
-
Enzyme: Recombinant hDHFR or bacterial DHFR (approx. 0.01 U/mL).
Workflow:
-
Blanking: Add Buffer + NADPH + Enzyme to cuvette. Monitor at 340 nm to ensure stable baseline (no spontaneous oxidation).
-
Inhibitor Pre-incubation: Add test compound (PTX or Dichloro-BP) in DMSO (keep DMSO < 1%). Incubate 5 min at 25°C.
-
Initiation: Add DHF to start reaction.
-
Measurement: Monitor absorbance decrease at 340 nm (
) for 3-5 minutes. -
Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
Validation Check: The control reaction (no inhibitor) must show linear decrease (
Protocol B: Cellular Cytotoxicity & Rescue Assay
Objective: Confirm mechanism is folate-dependent (On-Target validation).
-
Seed Cells: HT-29 or CCRF-CEM cells in 96-well plates.
-
Treat: Add serial dilutions of PTX or Dichloro-BP.
-
Rescue Arm: In duplicate wells, add Leucovorin (5 µM) (folinic acid).
-
Incubate: 72 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
Interpretation:
-
True Antifolate: Cytotoxicity is reversed by Leucovorin.
-
Off-Target Toxicity: Cytotoxicity is unaffected by Leucovorin.
-
Expectation: Both PTX and Dichloro-BP should show rescue, but PTX will be significantly more potent (lower
) in the absence of rescue.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the spectrophotometric DHFR inhibition assay.
Conclusion & Recommendation
-
Use Piritrexim (PTX) when the research goal is potent mammalian DHFR inhibition (e.g., cancer models) or when studying resistance mechanisms in transport-deficient cells. Its rigid structure ensures nanomolar affinity.
-
Use this compound as a Structure-Activity Relationship (SAR) tool . It represents the "middle ground" between antibacterial selectivity (Trimethoprim) and broad-spectrum potency. It is ideal for studying how lipophilic substitutions on a flexible scaffold influence enzyme isoform selectivity.
References
-
Gangjee, A., et al. (1998). "6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase." Journal of Medicinal Chemistry.
-
Rosowsky, A., et al. (2002).[3] "Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkoxy)benzyl]pyrimidines." Journal of Medicinal Chemistry.
-
Cody, V., et al. (2005). "Structure-activity relationships of 2,4-diamino-5-benzylpyrimidines." Acta Crystallographica.
-
Grivsky, E. M., et al. (1980). "Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (Piritrexim)." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Piritrexim" and "this compound".
Sources
- 1. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine proper disposal procedures
Chemical Identity & Emergency Overview
Compound: 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine CAS Number: 65321-42-8 (Primary); 5355-16-8 (Generic Diaveridine analog reference) Molecular Formula: C₁₁H₁₀Cl₂N₄ Synonyms: DDBP; 2,4-Dichlorobenzylpyrimidine; DHFR Inhibitor Analog.
Emergency Status:
-
GHS Classification: Warning . Acute Toxicity (Oral); Skin/Eye Irritant; Aquatic Toxicity.
-
Critical Hazard: As a halogenated antifolate, this compound interferes with DNA synthesis. It persists in the environment and releases acidic gases (HCl, NOx) upon thermal decomposition.
-
Disposal Core Principle: High-Temperature Incineration . The presence of two chlorine atoms on the benzyl ring mandates disposal via facilities equipped with flue gas scrubbers to neutralize hydrochloric acid emissions.
Part 1: Operational Safety & Containment
Causality: Effective disposal begins with containment. Preventing cross-contamination ensures that non-hazardous waste streams remain clean, reducing overall disposal costs.
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Dermal | Nitrile Gloves (Double-gloved) | Standard nitrile offers >480 min breakthrough time for solid handling. |
| Ocular | Chemical Splash Goggles | Prevents corneal damage from dust or splashes; safety glasses are insufficient for powders. |
| Body | Lab Coat (Buttoned) | Prevents migration of particulates to street clothing. |
Engineering Controls
-
Solid Handling: Must be performed inside a Class II Biosafety Cabinet (BSC) or a chemical fume hood to contain dust.
-
Static Control: Use anti-static weighing boats. Pyrimidine derivatives can be statically charged, leading to dispersal.
Part 2: Waste Classification & Segregation Logic
The "Why": This compound is a Halogenated Organic . Even if dissolved in a non-halogenated solvent (like DMSO or Methanol), the solute introduces chlorine into the waste stream.
-
Rule of Thumb: If the concentration of this compound in a solution exceeds 1% , segregate the entire bottle as Halogenated Waste . This ensures it is routed to an incinerator capable of handling halogenated byproducts.
Decision Workflow: Waste Stream Segregation
Caption: Logical flow for segregating DDBP waste. Note that high concentrations override solvent classification.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Debris)
Applicability: Expired stock, weighing papers, contaminated gloves, and spill cleanup materials.
-
Primary Containment: Place waste into a clear, sealable polyethylene bag (min 2 mil thickness).
-
Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) container. Avoid glass for solids to prevent breakage during transport.
-
Labeling:
-
Attach a hazardous waste tag.[1]
-
Chemical Name: Write clearly: "this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluents.
-
Compatibility Check: Ensure the waste container material is compatible with the solvent (e.g., use glass for chloroform, HDPE for aqueous/methanol).
-
Segregation:
-
Scenario 1 (DCM/Chloroform): Pour into the Halogenated Waste carboy.
-
Scenario 2 (DMSO/Methanol): If the drug concentration is high (>1%), default to the Halogenated Waste carboy to ensure proper destruction. If trace (<0.1%), it may go to Non-Halogenated, but when in doubt, choose Halogenated.
-
-
pH Neutralization: If the solution contains acids/bases used in synthesis, adjust pH to 5–9 before adding to the organic waste drum to prevent exothermic reactions in the drum.
-
Closure: Cap tightly. Do not leave funnels in carboys.
Protocol C: Empty Containers & Rinsate
Regulatory Note: Under RCRA, a container is "empty" only if all wastes have been removed that can be removed.
-
Triple Rinse: Rinse the empty stock bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or DMSO).
-
Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container. Do NOT pour rinsate down the sink.
-
Defacing: Cross out the original label or remove it entirely.
-
Disposal: Place the triple-rinsed bottle in the "Glass Recycling" or "Trash" bin, depending on local institutional policy for chemically decontaminated glass.
Part 4: Spill Management System
Immediate Action Plan for Laboratory Spills
Scenario: 500 mg powder spill on the benchtop.
-
Secure the Perimeter: Alert nearby personnel. Post a "Do Not Enter" sign if leaving to get supplies.
-
Dry Cleanup (Critical): Do NOT wet the powder initially. Wetting can spread the contamination or create a sticky paste.
-
Cover the spill with a damp paper towel only if air currents are high.
-
Otherwise, use a scoop or stiff card to gently push powder into a pile.
-
-
Collection: Transfer powder to a plastic bag.
-
Wet Decontamination:
-
Final Disposal: All scoops, towels, and gloves used go into the Solid Hazardous Waste container.
Part 5: Regulatory Compliance (US Focus)
-
EPA (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator. Due to its toxicity and halogen content, it is treated as Characteristic Hazardous Waste (if ignitable/corrosive solvents are present) or simply Toxic Waste requiring thermal destruction.
-
DOT (Department of Transportation):
-
Shipping Name: Toxic solids, organic, n.o.s. (this compound).
-
UN Number: UN 2811.
-
Packing Group: III (Low to Medium Danger).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65321-42-8, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
